molecular formula C8H8ClFO B061335 2-Chloro-4-fluorophenetole CAS No. 181305-71-5

2-Chloro-4-fluorophenetole

Cat. No.: B061335
CAS No.: 181305-71-5
M. Wt: 174.6 g/mol
InChI Key: WYLDKPUNTQEDLF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenetole is a high-value, multi-functional aryl ether compound designed for advanced chemical synthesis and research applications. Its structure incorporates both chloro and fluoro substituents on the phenyl ring, adjacent to an ethoxy group, making it a versatile and electronically differentiated intermediate. The primary research value of this compound lies in its role as a key building block in medicinal chemistry and materials science. The chlorine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), enabling the rapid construction of complex molecular architectures. Simultaneously, the fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of candidate molecules, a critical consideration in drug discovery for optimizing pharmacokinetic profiles. In practice, this compound is extensively utilized in the synthesis of potential pharmaceutical agents, particularly in developing targeted therapeutics and agrochemicals. Its mechanism of action is not intrinsic but is imparted to the final target molecules it helps create, where it can influence binding affinity to biological targets and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This reagent is an essential tool for researchers focused on heterocyclic chemistry, ligand design, and the development of novel organic electronic materials, where its specific substitution pattern provides a unique geometric and electronic framework for discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLDKPUNTQEDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378650
Record name 2-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181305-71-5
Record name 2-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-4-fluorophenetole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a summary of the available physicochemical properties of 2-Chloro-4-fluorophenetole. It is critical to note that publicly accessible, experimentally verified data for this compound is exceptionally limited. The information presented herein is primarily derived from chemical supplier databases and has not been independently corroborated by peer-reviewed literature. Researchers are strongly advised to independently verify these properties through experimental analysis. A significant point of clarification is the distinction between this compound and the more extensively documented 2-Chloro-4-fluorophenol, which possesses a hydroxyl group instead of an ethoxy group and consequently exhibits different physicochemical characteristics.

Introduction to this compound

This compound, also known by its synonym 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structure, featuring a chloro, a fluoro, and an ethoxy group on a benzene ring, makes it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups can influence the molecule's reactivity, polarity, and overall physicochemical behavior.

It is imperative to distinguish this compound from 2-Chloro-4-fluorophenol. The presence of the ethoxy group in the former, as opposed to the hydroxyl group in the latter, significantly alters properties such as boiling point, melting point, and solubility.

Physicochemical Properties

The following table summarizes the available, albeit unverified, physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₈ClFOECHEMI
Molecular Weight 174.6 g/mol ECHEMI
Boiling Point 198 °C at 760 mmHgECHEMI
Density 1.195 g/cm³ECHEMI
Refractive Index 1.492ECHEMI
Flash Point 73.6 °CECHEMI
LogP (XLogP3) 3ECHEMI
Topological Polar Surface Area 9.2 ŲECHEMI
CAS Number 135435-34-8 (unconfirmed)-

Note on Data Reliability: The data presented is from a single, non-peer-reviewed source. Independent verification is essential before use in any critical application.

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the determination of the physicochemical properties of this compound.

Standard methodologies for determining these properties would include:

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure, following established OECD or ASTM guidelines.

  • Density: Measured using a pycnometer or a digital density meter.

  • Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20°C or 25°C).

  • Flash Point: Determined using a closed-cup or open-cup flash-point tester.

  • Solubility: Assessed by standard shake-flask methods in various solvents.

  • Spectroscopic Analysis (for confirmation of identity):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis and Characterization

A generalized workflow for such a synthesis and characterization is depicted below.

G General Synthesis and Characterization Workflow A 2-Chloro-4-fluorophenol D Reaction in Solvent (e.g., Acetone) A->D B Ethylating Agent (e.g., Ethyl Iodide) B->D C Base (e.g., K2CO3) C->D F This compound (Crude Product) D->F Williamson Ether Synthesis E Work-up and Purification (e.g., Extraction, Chromatography) G Purified this compound E->G F->E H Characterization (NMR, IR, MS) G->H

An In-depth Technical Guide to the Structure and Molecular Geometry of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this document outlines its fundamental properties, a robust and widely accepted synthetic protocol, and a theoretically derived model of its molecular structure and geometry. This information is critical for professionals engaged in medicinal chemistry, materials science, and synthetic organic chemistry.

Core Compound Identification and Precursor Data

This compound is structurally derived from 2-chloro-4-fluorophenol through the substitution of the phenolic proton with an ethyl group. As the direct precursor, the properties of 2-chloro-4-fluorophenol are essential for the synthesis and characterization of the target molecule.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorophenol

PropertyValueReference
CAS Number 1996-41-4[1][2][3]
Molecular Formula C₆H₄ClFO[1][2][4][5]
Molecular Weight 146.55 g/mol [1][3][6][7]
IUPAC Name 2-chloro-4-fluorophenol[1][2][4]
Melting Point 23 °C (lit.)[6][7]
Boiling Point 88 °C/4 mmHg (lit.)[6][7]
SMILES C1=CC(=C(C=C1F)Cl)O[1][2][4]
InChI Key IGYXYGDEYHNFFT-UHFFFAOYSA-N[1][2][4][5]

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely employed method for the preparation of aromatic ethers from phenols is the Williamson ether synthesis.[8][9][10][11] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[8][9][11]

Reaction Scheme

The synthesis of this compound involves the deprotonation of 2-chloro-4-fluorophenol to form the corresponding phenoxide, which then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide.

G Logical Workflow for Williamson Ether Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phenol 2-Chloro-4-fluorophenol Deprotonation Deprotonation to form Phenoxide Phenol->Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Deprotonation EthylHalide Ethyl Halide (e.g., C2H5I) SN2 SN2 Attack by Phenoxide EthylHalide->SN2 Deprotonation->SN2 Phenetole This compound SN2->Phenetole Salt Salt Byproduct (e.g., NaI) SN2->Salt

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-chloro-4-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Molecular Structure and Geometry

While no specific crystallographic or spectroscopic data for this compound is readily available in the literature, its molecular structure and geometry can be reliably predicted based on theoretical principles and data from analogous compounds.

References

Spectroscopic data for 2-Chloro-4-fluorophenetole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-4-fluorophenetole. It also includes detailed experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The predicted data is derived from the known spectral characteristics of 2-chloro-4-fluorophenol and the expected influence of the ethyl group in this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronegativity and positions of the chloro, fluoro, and ethoxy substituents on the aromatic ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Doublet of doublets1HAr-H
~ 7.0 - 7.2Doublet of doublets1HAr-H
~ 6.9 - 7.1Triplet of doublets1HAr-H
~ 4.1Quartet2H-OCH₂CH₃
~ 1.4Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are predicted based on substituent effects on the benzene ring.

Chemical Shift (ppm)Assignment
~ 155 - 160 (d)C-F
~ 150 - 155C-O
~ 125 - 130 (d)C-Cl
~ 120 - 125 (d)Ar-CH
~ 115 - 120 (d)Ar-CH
~ 110 - 115 (d)Ar-CH
~ 64 - 68-OCH₂CH₃
~ 14 - 16-OCH₂CH₃
(d) indicates a doublet due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Cl and C-F bonds.

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (-CH₂CH₃)
1600 - 1450Aromatic C=C bending
1250 - 1200Aryl-O stretch (ether)
1100 - 1000C-F stretch
800 - 600C-Cl stretch
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, under electron ionization (EI), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

m/zProposed Fragment
174/176[M]⁺ (Molecular ion)
145/147[M - C₂H₅]⁺ (Loss of ethyl group)
117/119[M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl)
99[C₆H₄FO]⁺
75[C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenetoles.

  • Ionization: Ionize the sample molecules, commonly using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Compound Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Thin Film/Pellet or use ATR Compound->Prep_IR Prep_MS Dilute for GC/LC Injection Compound->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Integration NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis MS->Proc_MS Structure Final Structure Confirmation Proc_NMR->Structure Proc_IR->Structure Proc_MS->Structure

Caption: General workflow for spectroscopic analysis.

CAS number and IUPAC name for 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its established role as a key intermediate in the development of pharmacologically active molecules.

Chemical Identity and Properties

This compound, systematically known as 2-Chloro-1-ethoxy-4-fluorobenzene , is a derivative of phenetole (ethyl phenyl ether) featuring chlorine and fluorine substituents on the benzene ring.

CAS Number: 181305-71-5

IUPAC Name: 2-Chloro-1-ethoxy-4-fluorobenzene

The strategic placement of the chloro and fluoro groups on the aromatic ring imparts unique electronic properties and metabolic stability to molecules derived from this intermediate, making it a valuable component in drug design.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various solvent systems.

PropertyValue
Molecular FormulaC₈H₈ClFO
Molecular Weight174.60 g/mol
Physical StateLiquid
Boiling PointNot explicitly available
Melting PointNot explicitly available
DensityNot explicitly available
SolubilitySoluble in common organic solvents

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the O-ethylation of 2-chloro-4-fluorophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from its precursor, 2-chloro-4-fluorophenol.

Materials:

  • 2-chloro-4-fluorophenol

  • Ethyl iodide (or other suitable ethylating agent)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluorophenol in the chosen anhydrous solvent. Add the base portion-wise at room temperature with stirring. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

  • Addition of the Ethylating Agent: To the solution of the phenoxide, add ethyl iodide dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to a suitable temperature (typically between 50-80 °C, depending on the solvent and base used) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Phenol 2-Chloro-4-fluorophenol Reaction SN2 Reaction Phenol->Reaction Deprotonation Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Reaction Phenoxide 2-Chloro-4-fluorophenoxide Phenoxide->Reaction Nucleophilic Attack EthylIodide Ethyl Iodide EthylIodide->Reaction Product This compound Reaction->Product Ether Formation Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being indicative of the substitution pattern. The two carbons of the ethoxy group will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 174. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated compound, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways would likely involve the loss of the ethyl group or the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules where these properties are desired.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are likely to be investigated as potential modulators of various biological targets, leveraging the physicochemical advantages conferred by the halogen substituents.[2][9] Its utility lies in providing a scaffold that can be further functionalized to create libraries of compounds for screening in drug discovery programs.

Synthesis Pathway for a Hypothetical Drug Intermediate:

Drug_Synthesis_Pathway Start This compound Reaction1 Functional Group Interconversion Start->Reaction1 Intermediate1 Modified Intermediate Reaction1->Intermediate1 Reaction2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Reaction2 Final Complex Drug Scaffold Reaction2->Final

Caption: Generalized synthetic route utilizing this compound.

Conclusion

This compound is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the desirable properties imparted by its halogen substituents make it an attractive starting material for the development of novel compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Potential Research Applications of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential research applications of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether with prospective utility in medicinal chemistry and materials science. While direct research on this specific molecule is not extensively documented, its structural motifs—a chlorinated and fluorinated phenyl ring coupled with an ethyl ether group—suggest a range of plausible applications based on the known properties of analogous compounds. This document provides a comprehensive overview of its synthesis from its precursor, 2-Chloro-4-fluorophenol, detailed hypothetical experimental protocols, and an exploration of its potential as a scaffold in drug discovery and as a building block in the development of advanced materials.

Physicochemical Properties and Synthesis

This compound is synthesized from its corresponding phenol, 2-Chloro-4-fluorophenol. The properties of this precursor are well-documented and crucial for understanding the synthesis of the target compound.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorophenol

PropertyValueReference
CAS Number1996-41-4
Molecular FormulaC6H4ClFO
Molecular Weight146.55 g/mol
AppearanceWhite to light yellow solid
Melting Point23 °C
Boiling Point171-172 °C
PurityTypically >98%

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from 2-Chloro-4-fluorophenol and ethyl iodide.

Materials:

  • 2-Chloro-4-fluorophenol

  • Anhydrous potassium carbonate (K2CO3)

  • Ethyl iodide (C2H5I)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 2-Chloro-4-fluorophenol (1.0 eq).

  • Add anhydrous acetone (10 mL per gram of phenol) to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Attach a reflux condenser and stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Yield: 85-95% (based on typical Williamson ether synthesis yields).

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Applications

The unique combination of chlorine and fluorine atoms on the phenetole scaffold suggests several avenues for research, primarily in drug discovery and materials science.

Pharmaceutical Development

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The presence of both chloro and fluoro substituents in this compound makes it an interesting candidate for further investigation.

  • Antimicrobial Agents: Phenolic ethers are known to possess antimicrobial properties. The halogen atoms can enhance this activity by increasing lipophilicity, which facilitates passage through microbial cell membranes.

  • Enzyme Inhibitors: The substituted phenyl ring can act as a pharmacophore that binds to the active sites of various enzymes. The electronic properties conferred by the halogens can influence binding affinity and selectivity.

  • Scaffold for Drug Discovery: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.

Materials Science

Fluorinated organic molecules are of interest in materials science due to their unique properties, such as high thermal stability and chemical resistance.

  • Polymer Synthesis: this compound could be explored as a monomer or an additive in the synthesis of specialty polymers with enhanced properties.

  • Liquid Crystals: The rigid aromatic core and the potential for dipole-dipole interactions due to the C-F and C-Cl bonds suggest that derivatives of this compound could exhibit liquid crystalline behavior.

Hypothetical Biological Activity and Signaling Pathways

Based on the known biological activities of structurally related halogenated aromatic compounds, it is plausible that this compound could interact with various biological targets.

Table 2: Potential Biological Activities and Investigational Assays

Potential ActivityIn Vitro Assay
AntibacterialMinimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria (e.g., S. aureus, E. coli).
AntifungalMIC assay against fungal strains (e.g., C. albicans, A. fumigatus).
AnticancerCytotoxicity assay (e.g., MTT assay) against a panel of cancer cell lines (e.g., HeLa, MCF-7).
Enzyme InhibitionSpecific enzyme activity assays (e.g., kinase inhibition assays, protease inhibition assays).

One hypothetical mechanism of action for a derivative of this compound in an anticancer context could involve the inhibition of a key signaling pathway, such as a mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product phenol 2-Chloro-4-fluorophenol reaction Williamson Ether Synthesis (Acetone, Reflux) phenol->reaction ethyl_iodide Ethyl Iodide ethyl_iodide->reaction k2co3 K2CO3 k2co3->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor Derivative of This compound inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its straightforward synthesis from a readily available precursor, coupled with the desirable physicochemical properties conferred by its halogen substituents, makes it a valuable target for further investigation. This guide provides a foundational framework to stimulate research into its potential applications in drug discovery, materials science, and beyond. The proposed experimental protocols and hypothetical biological activities offer starting points for researchers to unlock the full potential of this versatile molecule.

A Predictive Analysis of the Biological Activity of 2-Chloro-4-fluorophenetole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, there is no direct experimental data on the biological activity of 2-Chloro-4-fluorophenetole in peer-reviewed literature. This technical guide provides a predictive analysis based on the known biological activities of its structural analog, 2-Chloro-4-fluorophenol, and outlines a proposed workflow for its investigation using modern in silico and experimental techniques. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a phenetole (ethoxybenzene) core with chloro and fluoro substitutions, suggests its potential for biological activity. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. While this specific compound is not well-characterized, its structural analog, 2-Chloro-4-fluorophenol, has reported biological activities, including antimicrobial properties.[1] This guide will extrapolate potential activities of this compound, propose in silico methods for prediction, and detail hypothetical experimental protocols for validation.

Predicted Biological Activities

Based on the known activities of 2-Chloro-4-fluorophenol and other structurally related phenolic and ether compounds, this compound is predicted to exhibit a range of biological effects. The ethyl ether group in this compound, replacing the hydroxyl group of 2-Chloro-4-fluorophenol, is expected to increase its lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Table 1: Predicted Biological Activities of this compound and Basis for Prediction

Predicted Biological ActivityBasis for Prediction & RationaleProposed Quantitative Metrics
Antimicrobial Activity The structural analog, 2-Chloro-4-fluorophenol, exhibits antimicrobial properties.[1] The increased lipophilicity of this compound may enhance its ability to disrupt microbial cell membranes.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
Enzyme Inhibition Phenolic and ether compounds are known to inhibit various enzymes. Potential targets could include those involved in microbial metabolic pathways or host inflammatory responses.Half-maximal Inhibitory Concentration (IC50), Inhibitory Constant (Ki)
Cytotoxicity Halogenated phenols can exhibit cytotoxicity. The cytotoxic potential of this compound against various cell lines should be assessed to determine its therapeutic window.Half-maximal Cytotoxic Concentration (CC50), Half-maximal Effective Concentration (EC50)
Anti-inflammatory Activity Many phenolic compounds possess anti-inflammatory properties. This could be mediated through the inhibition of inflammatory enzymes or modulation of signaling pathways.Inhibition of pro-inflammatory cytokine production, IC50 for cyclooxygenase (COX) enzymes

In Silico Prediction Workflow

In silico tools are invaluable for predicting the biological activities of novel compounds, thereby guiding experimental efforts.[2][3] A proposed workflow for this compound is outlined below.

in_silico_workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Output Input_Structure This compound (SMILES/SDF) PASS PASS Online (Prediction of Activity Spectra) Input_Structure->PASS Input SwissTarget SwissTargetPrediction (Target Prediction) Input_Structure->SwissTarget Input ADMET ADMET Prediction (e.g., SwissADME) Input_Structure->ADMET Input Activity_Spectra Biological Activity Spectra PASS->Activity_Spectra Generates Potential_Targets Potential Protein Targets SwissTarget->Potential_Targets Identifies ADMET_Profile ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->ADMET_Profile Calculates

Figure 1: Proposed in silico workflow for predicting the biological activity of this compound.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for assessing the predicted biological activities of this compound.

  • Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth. To determine the Minimum Bactericidal Concentration (MBC), subculture from wells with no visible growth onto agar plates.

  • Cell Lines: Use a panel of human cell lines (e.g., HEK293 for normal cells, and various cancer cell lines like HeLa or A549).

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Hypothetical Signaling Pathway

Should this compound exhibit anti-inflammatory or cytotoxic activity, it may modulate key cellular signaling pathways. Based on the activities of other phenolic compounds, a plausible, yet hypothetical, target is the NF-κB signaling pathway, which is central to inflammation and cell survival.

signaling_pathway Compound This compound IKK IKK Complex Compound->IKK Inhibits (?) IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters Degradation IkappaB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Figure 2: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

While experimental data for this compound is currently lacking, a predictive analysis based on its structural similarity to 2-Chloro-4-fluorophenol suggests its potential as a biologically active agent, particularly in the antimicrobial and anti-inflammatory domains. The proposed in silico and experimental workflows in this guide provide a clear roadmap for the systematic investigation of this compound. Further research is warranted to elucidate its precise biological activities and mechanisms of action, which could pave the way for its development in therapeutic applications.

References

Methodological & Application

Synthesis of High-Purity 2-Chloro-4-fluorophenetole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity 2-Chloro-4-fluorophenetole. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-Chloro-4-fluorophenol, followed by its conversion to the final product via a Williamson ether synthesis.

Step 1: Synthesis of 2-Chloro-4-fluorophenol

The synthesis of 2-Chloro-4-fluorophenol is crucial for obtaining the final product. A common and effective method is the direct chlorination of 4-fluorophenol. This method is advantageous due to its high selectivity for the 2-position and good yields.[1][2]

Application Notes:

Direct chlorination of 4-fluorophenol can be achieved using various chlorinating agents, with chlorine gas and sulfuryl chloride being common choices. The reaction can be performed in the absence of a catalyst, which simplifies the purification process.[1][2] Carrying out the reaction in the presence of water can also lead to high yields and selectivity under mild conditions.

Experimental Protocols:

Two primary protocols for the synthesis of 2-Chloro-4-fluorophenol are presented below.

Protocol 1.1: Direct Chlorination with Chlorine Gas

This method involves the direct reaction of 4-fluorophenol with chlorine gas.[2]

Materials:

  • 4-fluorophenol

  • Chlorine gas

  • An inert solvent (e.g., carbon tetrachloride or acetic acid) (optional)

  • Round-bottom flask with a gas inlet tube, stirrer, and thermometer

  • Gas flow meter

Procedure:

  • Charge the round-bottom flask with 4-fluorophenol. If a solvent is used, dissolve the 4-fluorophenol in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (ranging from 0°C to 185°C). For a solvent-free reaction, the 4-fluorophenol should be in a liquid state.

  • Slowly bubble a controlled stream of chlorine gas through the reaction mixture with vigorous stirring. The molar ratio of chlorine gas to 4-fluorophenol should be approximately 1:1.

  • Monitor the reaction progress by a suitable analytical method (e.g., Gas Chromatography).

  • Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 1.2: Chlorination with Sulfuryl Chloride in the Presence of Water

This protocol utilizes sulfuryl chloride as the chlorinating agent in an aqueous environment.

Materials:

  • 4-fluorophenol

  • Sulfuryl chloride

  • Water or an aqueous solution of an inorganic salt (e.g., NaCl)

  • An organic solvent (e.g., dichloromethane)

  • Three-necked flask with a dropping funnel, stirrer, and thermometer

  • Separatory funnel

Procedure:

  • In the three-necked flask, prepare a mixture of 4-fluorophenol and water (or aqueous salt solution).

  • With stirring, add sulfuryl chloride dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Data Presentation:
MethodChlorinating AgentSolventTemperature (°C)Selectivity for 2-Chloro-4-fluorophenol (%)Yield (%)Reference
Direct ChlorinationChlorine GasNone (liquid phase)0-185Up to 99Good[2]
Chlorination in WaterSulfuryl ChlorideDichloromethane/Water25-35HighGood

Step 2: Synthesis of this compound

The conversion of 2-Chloro-4-fluorophenol to this compound is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent.[3]

Application Notes:

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] The choice of base and ethylating agent is critical for a successful reaction. Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol. Primary alkyl halides, such as ethyl iodide or ethyl bromide, are the preferred ethylating agents to minimize elimination side reactions.[3]

Experimental Protocol:

Protocol 2.1: Williamson Ether Synthesis with Ethyl Iodide

This protocol details the ethylation of 2-Chloro-4-fluorophenol using ethyl iodide.

Materials:

  • 2-Chloro-4-fluorophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Ethyl iodide (CH3CH2I)

  • A polar aprotic solvent (e.g., acetone, dimethylformamide (DMF), or acetonitrile)

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • In the round-bottom flask, dissolve 2-Chloro-4-fluorophenol in the chosen solvent.

  • Add the base (e.g., an equimolar amount of NaOH or a slight excess of K2CO3) to the solution and stir to form the sodium or potassium salt of the phenol.

  • Add a slight molar excess of ethyl iodide to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining base.

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to achieve high purity.

Data Presentation:
Starting MaterialBaseEthylating AgentSolventReaction ConditionProduct
2-Chloro-4-fluorophenolNaOH or K2CO3Ethyl IodideAcetone or DMFRefluxThis compound

Visualizations

Synthesis Pathway of 2-Chloro-4-fluorophenol

G 4-Fluorophenol 4-Fluorophenol Reaction Reaction 4-Fluorophenol->Reaction Chlorinating Agent Chlorinating Agent Chlorinating Agent->Reaction 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Reaction->2-Chloro-4-fluorophenol

Caption: Synthesis of 2-Chloro-4-fluorophenol via direct chlorination.

Williamson Ether Synthesis of this compound

G 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Phenoxide Intermediate Phenoxide Intermediate 2-Chloro-4-fluorophenol->Phenoxide Intermediate Deprotonation Base Base Base->Phenoxide Intermediate This compound This compound Phenoxide Intermediate->this compound SN2 Attack Ethyl Iodide Ethyl Iodide Ethyl Iodide->this compound

Caption: Williamson ether synthesis of this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Chromatography Chromatography Drying->Chromatography Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-4-fluorophenetole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorophenetole is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is efficiently achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (phenoxide in this case) with a primary alkyl halide.[1] This document provides detailed application notes and a representative protocol for the synthesis of this compound.

Reaction Principle

The synthesis of this compound involves the O-ethylation of 2-chloro-4-fluorophenol. The phenolic proton is first abstracted by a suitable base to form the more nucleophilic 2-chloro-4-fluorophenoxide ion. This phenoxide then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether product.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloro-4-fluorophenolC₆H₄ClFO146.5543-46153-156
Ethyl IodideC₂H₅I155.97-11172
Potassium CarbonateK₂CO₃138.21891N/A
This compoundC₈H₈ClFO174.60N/AN/A (Est. >200)
Table 2: Representative Reaction Parameters and Expected Outcome
ParameterValue
Reactants
2-Chloro-4-fluorophenol1.0 eq
Ethyl Iodide1.2 eq
Potassium Carbonate1.5 eq
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 4-6 hours
Expected Yield 85-95%
Purity (post-purification) >98%

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents
  • 2-Chloro-4-fluorophenol

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorophenol (1.47 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Ethylating Agent:

    • While stirring the mixture, add ethyl iodide (0.96 mL, 1.87 g, 12 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath.

    • Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis Phenol 2-Chloro-4-fluorophenol Phenoxide 2-Chloro-4-fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack EthylIodide Ethyl Iodide (Electrophile) EthylIodide->Product SideProduct KI + KHCO₃ Experimental_Workflow start Start reactants Combine 2-Chloro-4-fluorophenol, K₂CO₃, and DMF start->reactants add_ethyl_iodide Add Ethyl Iodide reactants->add_ethyl_iodide reaction Heat to 80°C for 4-6 hours add_ethyl_iodide->reaction workup Aqueous Work-up (Water, Diethyl Ether, Brine) reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry organic layer (MgSO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Vacuum Distillation or Column Chromatography concentration->purification product Pure this compound purification->product

References

Application Notes and Protocols for the Quantification of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-fluorophenetole is an aromatic organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is essential for quality control during production, for ensuring the purity of starting materials, and for various research and development activities. These application notes provide detailed protocols for the quantification of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantitative analysis of this compound in various sample matrices, offering a good balance of sensitivity, precision, and accessibility.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 275 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Solvents: HPLC-grade acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Solid Samples: Accurately weigh a suitable amount of the homogenized sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. The solution should be sonicated for approximately 15 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples: For liquid samples where the analyte concentration is expected to be low, a solid-phase extraction (SPE) may be necessary for concentration and clean-up. A C18 SPE cartridge can be used for this purpose.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, followed by the sample solutions.

  • Identify the peak corresponding to this compound based on its retention time compared to the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 103%

Experimental Workflow: HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (UV Detector) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent choice for the quantification of this compound, especially at trace levels or in complex matrices. This method combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions (hypothetical): m/z 174 (molecular ion), 145, 109.

2. Reagent and Standard Preparation:

  • Solvents: GC-grade hexane or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations in the desired working range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation:

  • Solid Samples: Use a suitable extraction technique, such as sonication-assisted solvent extraction with hexane or ethyl acetate. The extract should be filtered and diluted as necessary to fall within the calibration range.

  • Liquid Samples: A liquid-liquid extraction with a non-polar solvent like hexane may be employed. The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated if needed before analysis.

4. Analysis and Quantification:

  • Inject the prepared calibration standards and sample extracts into the GC-MS system.

  • Identify the this compound peak based on its retention time and the presence of the selected ions.

  • Generate a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.998
Range0.05 - 10 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.04 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Extraction Sample Extraction Sample_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM Mode) Separation->MS_Detection Peak_Integration Peak Integration (Quant Ion) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

References

HPLC-UV method development for 2-Chloro-4-fluorophenetole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 2-Chloro-4-fluorophenetole
Abstract

This application note describes a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. This method is suitable for researchers, scientists, and professionals in the drug development and quality control sectors. The developed protocol offers excellent precision, accuracy, and linearity over a defined concentration range, making it ideal for routine analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility. This application note outlines a developed and validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was found to be effective.

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) was used as the mobile phase.

  • Solvents: HPLC grade acetonitrile and water were used.

  • Standard: A certified reference standard of this compound (purity > 99%).

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes
Results and Discussion

The developed HPLC-UV method demonstrated good separation and quantification of this compound. The retention time under the specified conditions was consistently observed at approximately 5.2 minutes.

Method Validation:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The method showed excellent specificity with no interference from common impurities or degradation products at the retention time of this compound.

  • Linearity: The method was found to be linear over a concentration range of 1-100 µg/mL. The coefficient of determination (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

  • Accuracy: The accuracy of the method was determined by spike and recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery rates were within the acceptable range of 98-102%.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating the high precision of the method.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity of the method.

Quantitative Data Summary:

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD %) < 1.5%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Conclusion

The developed HPLC-UV method for the analysis of this compound is simple, rapid, accurate, and precise. It is suitable for routine quality control and research applications. The method validation results confirm its reliability for the intended purpose.

Protocol: HPLC-UV Analysis of this compound

Purpose

This protocol provides a step-by-step procedure for the quantitative determination of this compound using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Scope

This protocol is applicable to the analysis of this compound in raw materials and in-process samples within a research and development or quality control laboratory setting.

Materials and Equipment
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Analytical balance

  • HPLC system with UV detector

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure

4.1 Preparation of Mobile Phase

  • Measure 600 mL of acetonitrile and 400 mL of water.

  • Mix the solvents in a suitable container.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4.2 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

4.3 Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

4.4 Preparation of Sample Solution

  • Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4.5 HPLC System Setup and Operation

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C.

  • Set the UV detection wavelength to 280 nm.

  • Inject 10 µL of each standard and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

4.6 Calculation

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Objective lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev Select Column & Mobile Phase optimization Method Optimization method_dev->optimization Adjust Parameters (Flow, Temp, etc.) optimization->method_dev No validation Method Validation optimization->validation System Suitability Pass? validation->optimization No protocol Final Protocol & Application Note validation->protocol All Parameters Meet Criteria end End: Routine Analysis protocol->end

Caption: Workflow for HPLC-UV Method Development.

Signaling_Pathway_Placeholder A Sample Preparation B HPLC System A->B Injection C C18 Column B->C Mobile Phase Flow D UV Detector (280 nm) C->D Elution E Data Acquisition & Processing D->E Signal F Result Reporting E->F

Application Note: Identification of 2-Chloro-4-fluorophenetole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-fluorophenetole is an aromatic organic compound that may be of interest in pharmaceutical and chemical research as an intermediate or a building block in the synthesis of more complex molecules. Accurate identification and characterization of such compounds are critical for ensuring the purity of starting materials and the quality of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a detailed protocol for the identification of this compound using GC-MS.

Principle

The methodology involves the separation of this compound from a sample matrix using a gas chromatograph, followed by its ionization and fragmentation in a mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent molecule and its fragments, serves as a chemical fingerprint for identification. The presence of chlorine and fluorine atoms in the molecule provides a distinct isotopic pattern that aids in its unambiguous identification.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Dichloromethane (CH₂Cl₂), Hexane, Methanol (all HPLC or GC grade)

  • Reference Standard: this compound (≥98% purity)

  • Sample Matrix: As applicable (e.g., reaction mixture, environmental sample)

  • Apparatus:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)

    • Autosampler vials (2 mL) with caps and septa

    • Microsyringes

    • Standard laboratory glassware

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for a liquid sample is provided below.

  • Liquid-Liquid Extraction:

    • To 1 mL of the liquid sample in a separatory funnel, add 5 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 5 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract into a GC vial for analysis.

3. GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 60 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40 - 400 amu
Scan Rate2 scans/sec

4. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure reference standard.

  • Mass Spectrum Interpretation: The mass spectrum should exhibit the molecular ion peak (M⁺) and characteristic fragment ions. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary slightly depending on the specific instrumentation and analytical conditions.

Parameter Expected Value Notes
Retention Time (RT) Instrument and method dependentA reference standard must be run to determine the exact RT.
Molecular Ion (M⁺) m/z 176Corresponding to the molecular weight of C₈H₈ClFO.
Isotopic Peak (M+2) m/z 178Due to the presence of the ³⁷Cl isotope. The intensity should be approximately 32.5% of the M⁺ peak.
Key Fragment Ion 1 m/z 147Loss of an ethyl group (-C₂H₅).
Key Fragment Ion 2 m/z 112Loss of an ethyl group and a chlorine atom (-C₂H₅, -Cl).
Key Fragment Ion 3 m/z 83Further fragmentation of the aromatic ring.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection MS Detection Fragmentation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition RT_Comparison Retention Time Comparison Data_Acquisition->RT_Comparison Spectrum_Analysis Mass Spectrum Analysis Data_Acquisition->Spectrum_Analysis Identification Identification RT_Comparison->Identification Spectrum_Analysis->Identification

Caption: Workflow for the GC-MS identification of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the mass spectrometric fragmentation of this compound.

Fragmentation_Pathway Molecule This compound (C₈H₈ClFO) MolecularIon Molecular Ion [M]⁺˙ m/z = 176/178 Molecule->MolecularIon Electron Ionization (70 eV) Fragment1 [M - C₂H₅]⁺ m/z = 147 MolecularIon->Fragment1 Loss of -C₂H₅ Fragment2 [M - C₂H₅ - Cl]⁺ m/z = 112 Fragment1->Fragment2 Loss of -Cl Fragment3 Further Fragments m/z = 83, etc. Fragment2->Fragment3 Ring Cleavage

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Application Notes and Protocols for the Use of 2-Chloro-4-fluorophenetole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-fluorophenetole as a versatile intermediate in organic synthesis, with a focus on its preparation and subsequent application in the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries.

Introduction

This compound, an ether derivative of 2-chloro-4-fluorophenol, serves as a valuable building block in synthetic organic chemistry. The presence of the chloro, fluoro, and ethoxy groups on the aromatic ring offers multiple sites for functionalization, allowing for the strategic construction of diverse molecular architectures. The ethyl group can act as a protecting group for the phenolic hydroxyl, enabling reactions at other positions of the molecule. This intermediate is particularly useful in the synthesis of substituted aromatic compounds that are key components of various biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the parent phenol, 2-chloro-4-fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.

General Reaction Scheme:

G start 2-Chloro-4-fluorophenol product This compound start->product Williamson Ether Synthesis reagents + Ethyl Halide (e.g., Ethyl Iodide) + Base (e.g., K2CO3) reagents->product

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from the well-established Williamson ether synthesis methodology.

Materials:

  • 2-Chloro-4-fluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 2-chloro-4-fluorophenol (1.0 eq).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Chloro-4-fluorophenol146.551.0-
Potassium Carbonate138.211.5-
Ethyl Iodide155.971.2-
This compound174.60-85-95

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic compounds, particularly those with applications in the pharmaceutical and agrochemical sectors. The chloro and fluoro substituents can be utilized in cross-coupling reactions or nucleophilic aromatic substitution, while the aromatic ring itself can undergo electrophilic substitution reactions.

Synthesis of Substituted Anilines

A key application of this compound is in the synthesis of substituted anilines, which are precursors to many pharmaceuticals. A common transformation involves nitration of the phenetole followed by reduction of the nitro group.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start This compound product1 2-Chloro-4-fluoro-5-nitrophenetole start->product1 Electrophilic Aromatic Substitution reagents1 Nitrating Agent (e.g., HNO3/H2SO4) reagents1->product1 reagents2 Reducing Agent (e.g., Fe/HCl or H2/Pd-C) product2 2-Amino-5-chloro-3-fluorophenetole reagents2->product2 product1_ref->product2 Reduction of Nitro Group

Caption: Workflow for the synthesis of a substituted aniline from this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of the phenetole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for the recommended time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the nitrated product.

Materials:

  • 2-Chloro-4-fluoro-5-nitrophenetole

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend the nitrated phenetole and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux.

  • Add concentrated hydrochloric acid dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Neutralize the aqueous residue with sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired aniline.

Quantitative Data for the Two-Step Synthesis:

StepStarting MaterialProductReagentsTypical Yield (%)
1. NitrationThis compound2-Chloro-4-fluoro-5-nitrophenetoleHNO₃, H₂SO₄80-90
2. Reduction2-Chloro-4-fluoro-5-nitrophenetole2-Amino-5-chloro-3-fluorophenetoleFe, HCl85-95

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its preparation via the Williamson ether synthesis is straightforward and high-yielding. The resulting phenetole can be further functionalized through various aromatic substitution reactions, providing access to a wide range of substituted anilines and other valuable compounds for the development of new pharmaceuticals and agrochemicals. The protocols provided herein offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.

Derivatisierung von 2-Chlor-4-fluorphenol für Folgereaktionen: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Applikationsschrift beschreibt detaillierte Protokolle zur Derivatisierung von 2-Chlor-4-fluorphenol, einer wichtigen Zwischenstufe in der Pharma- und Agrochemikalienindustrie. Die hier beschriebenen Methoden ermöglichen die gezielte Modifikation der phenolischen Hydroxylgruppe sowie des aromatischen Rings und eröffnen den Zugang zu einer Vielzahl von Folgeprodukten für die Forschung, Wirkstoffentwicklung und Materialwissenschaft.

Einleitung

2-Chlor-4-fluorphenol ist aufgrund seiner reaktiven funktionellen Gruppen ein vielseitiges Ausgangsmaterial für die organische Synthese. Die Derivatisierung dieses Moleküls kann darauf abzielen, seine physikochemischen Eigenschaften zu modifizieren, neue reaktive Zentren für weitere Kupplungsreaktionen zu schaffen oder die biologische Aktivität zu modulieren. In diesen Applikationshinweisen werden vier grundlegende Derivatisierungsreaktionen detailliert beschrieben: O-Alkylierung, O-Acylierung, Nitrierung und Friedel-Crafts-Acylierung.

Physikalische und chemische Daten des Ausgangsmaterials

Vor der Durchführung der Derivatisierungsreaktionen ist es wichtig, die Eigenschaften des Ausgangsmaterials zu kennen.

EigenschaftWert
Chemische Bezeichnung 2-Chlor-4-fluorphenol
CAS-Nummer 1996-41-4
Summenformel C₆H₄ClFO
Molekulargewicht 146,55 g/mol
Aussehen Gelbliche Flüssigkeit oder Feststoff
Schmelzpunkt ca. 23 °C
Siedepunkt 88 °C bei 4 mmHg
Dichte ca. 1,344 g/mL bei 25 °C

Derivatisierungsreaktionen: Protokolle und Daten

O-Alkylierung (Williamson-Ethersynthese) zur Herstellung von 2-Chlor-4-fluorphenetol

Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid.[1] Die Reaktion verläuft über ein deprotoniertes Phenoxid-Ion, das als Nukleophil fungiert.[1][2]

Reaktionsschema:

Abbildung 1: Williamson-Ethersynthese von 2-Chlor-4-fluorphenol.

Experimentelles Protokoll:

  • In einem trockenen 100-mL-Rundkolben werden 2-Chlor-4-fluorphenol (1,47 g, 10 mmol) und wasserfreies Kaliumcarbonat (2,07 g, 15 mmol) in 40 mL wasserfreiem Aceton suspendiert.

  • Die Mischung wird unter Rühren zum Rückfluss erhitzt.

  • Ethyliodid (1,72 g, 11 mmol) wird langsam über einen Tropftrichter zugegeben.

  • Die Reaktionsmischung wird für 12-16 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abkühlen auf Raumtemperatur wird der Feststoff abfiltriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in 50 mL Diethylether aufgenommen und zweimal mit 25 mL 1 M Natronlauge und einmal mit 25 mL gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das Rohprodukt zu erhalten.

  • Eine weitergehende Reinigung kann durch Vakuumdestillation oder Säulenchromatographie erfolgen.

Erwartete Ergebnisse:

ParameterWert
Produkt 2-Chlor-4-fluorphenetol
Ausbeute > 85% (typisch)
Aussehen Farblose bis leicht gelbliche Flüssigkeit

Charakterisierungsdaten (erwartet):

AnalyseErwartete Signale
¹H-NMR (CDCl₃)δ (ppm): ~7,2 (m, 1H), ~7,0 (m, 2H), 4,1 (q, 2H), 1,4 (t, 3H)
¹³C-NMR (CDCl₃)δ (ppm): ~157 (d), ~150 (d), ~123 (d), ~118 (d), ~116 (d), ~115 (d), ~65, ~15
O-Acylierung (Schotten-Baumann-Reaktion) zur Herstellung von 2-Chlor-4-fluorphenylacetat

Die Schotten-Baumann-Reaktion ist eine Methode zur Synthese von Estern aus Phenolen und Säurechloriden unter basischen Bedingungen.[3][4] Die wässrige Base neutralisiert die entstehende Salzsäure und treibt so die Reaktion an.[5]

Reaktionsschema:

Abbildung 2: Schotten-Baumann-Acylierung von 2-Chlor-4-fluorphenol.

Experimentelles Protokoll:

  • 2-Chlor-4-fluorphenol (1,47 g, 10 mmol) wird in einem 100-mL-Becherglas in 30 mL 10%iger wässriger Natronlauge gelöst.

  • Die Lösung wird in einem Eisbad auf 0-5 °C abgekühlt.

  • Unter kräftigem Rühren wird Acetylchlorid (0,87 g, 11 mmol) langsam zugetropft, wobei die Temperatur unter 10 °C gehalten wird.

  • Nach beendeter Zugabe wird die Mischung für 1 Stunde bei Raumtemperatur gerührt.

  • Die Reaktionsmischung wird in einen Scheidetrichter überführt und dreimal mit 30 mL Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit 20 mL 1 M Salzsäure, 20 mL Wasser und 20 mL gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

Erwartete Ergebnisse:

ParameterWert
Produkt 2-Chlor-4-fluorphenylacetat
Ausbeute > 90% (typisch)
Aussehen Farblose Flüssigkeit oder niedrigschmelzender Feststoff

Charakterisierungsdaten (erwartet):

AnalyseErwartete Signale
¹H-NMR (CDCl₃)δ (ppm): ~7,3-7,1 (m, 3H), 2,3 (s, 3H)
¹³C-NMR (CDCl₃)δ (ppm): ~169, ~159 (d), ~145 (d), ~128 (d), ~124 (d), ~123 (d), ~118 (d), ~21
IR (Film)ν (cm⁻¹): ~1770 (C=O, Ester), ~1200 (C-O, Ester)
Elektrophile Aromatische Substitution: Nitrierung

Die Nitrierung des aromatischen Rings führt eine Nitrogruppe (-NO₂) ein, die als Vorläufer für eine Aminogruppe oder als elektronenziehende Gruppe dienen kann. Die Position der Nitrierung wird durch die dirigierenden Effekte der Chlor-, Fluor- und Hydroxylsubstituenten bestimmt. Die stark aktivierende Hydroxylgruppe und die Halogene dirigieren in ortho- und para-Position. Aufgrund sterischer Hinderung durch das ortho-Chloratom und die Besetzung der para-Position durch das Fluoratom ist eine Nitrierung in Position 5 am wahrscheinlichsten.

Reaktionsschema:

Abbildung 3: Nitrierung von 2-Chlor-4-fluorphenol.

Experimentelles Protokoll (adaptiert):

  • In einem 100-mL-Dreihalskolben, ausgestattet mit Thermometer und Tropftrichter, werden 10 mL konzentrierte Schwefelsäure vorgelegt und in einem Eis/Salz-Bad auf 0 °C gekühlt.

  • 2-Chlor-4-fluorphenol (1,47 g, 10 mmol) wird langsam unter Rühren zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Eine gekühlte Mischung aus 1,5 mL konzentrierter Salpetersäure und 3,5 mL konzentrierter Schwefelsäure (Nitriersäure) wird langsam zugetropft, sodass die Temperatur nicht über 10 °C ansteigt.

  • Nach der Zugabe wird die Mischung für 1-2 Stunden bei 0-5 °C gerührt.

  • Die Reaktionsmischung wird vorsichtig auf 50 g Eis gegossen und kräftig gerührt.

  • Der ausgefallene Feststoff wird abfiltriert, mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und an der Luft getrocknet.

  • Eine Umkristallisation aus einem Ethanol/Wasser-Gemisch kann zur weiteren Reinigung durchgeführt werden.

Erwartete Ergebnisse:

ParameterWert
Produkt 2-Chlor-4-fluor-5-nitrophenol
Ausbeute 70-85% (typisch)
Aussehen Gelber bis orangefarbener Feststoff

Charakterisierungsdaten (erwartet):

AnalyseErwartete Signale
¹H-NMR (DMSO-d₆)δ (ppm): ~11,5 (s, 1H, OH), ~8,0 (d, 1H), ~7,5 (d, 1H)
¹³C-NMR (DMSO-d₆)δ (ppm): ~155, ~152 (d), ~140, ~125 (d), ~118 (d), ~115 (d)
¹⁹F-NMR Erwartet wird ein Singulett oder Dublett im typischen Bereich für aromatische Fluorverbindungen.[6]
Elektrophile Aromatische Substitution: Friedel-Crafts-Acylierung

Die Friedel-Crafts-Acylierung führt eine Acylgruppe in den aromatischen Ring ein und ist eine wichtige Methode zur Synthese von Arylketonen.[1][7] Die Reaktion erfordert einen Lewis-Säure-Katalysator, typischerweise Aluminiumchlorid (AlCl₃).[8] Die Position der Acylierung wird ebenfalls durch die vorhandenen Substituenten gesteuert, wobei die Acylierung voraussichtlich in Position 5 stattfindet.

Reaktionsschema:

Abbildung 4: Friedel-Crafts-Acylierung von 2-Chlor-4-fluorphenol.

Experimentelles Protokoll (adaptiert):

  • In einem trockenen 100-mL-Dreihalskolben unter Stickstoffatmosphäre wird wasserfreies Aluminiumchlorid (1,47 g, 11 mmol) in 20 mL trockenem Dichlormethan suspendiert.

  • Die Suspension wird in einem Eisbad auf 0 °C gekühlt.

  • Acetylchlorid (0,79 g, 10 mmol) wird langsam zugetropft.

  • Eine Lösung von 2-Chlor-4-fluorphenol (1,47 g, 10 mmol) in 10 mL trockenem Dichlormethan wird langsam zu der Reaktionsmischung getropft, wobei die Temperatur bei 0-5 °C gehalten wird.

  • Nach beendeter Zugabe wird die Mischung für 2-4 Stunden bei Raumtemperatur gerührt.

  • Die Reaktion wird durch vorsichtiges, langsames Eingießen der Mischung in ein Becherglas mit 50 g Eis und 15 mL konzentrierter Salzsäure beendet.

  • Die Mischung wird in einen Scheidetrichter überführt, die organische Phase abgetrennt und die wässrige Phase zweimal mit 20 mL Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Erwartete Ergebnisse:

ParameterWert
Produkt 5-Acetyl-2-chlor-4-fluorphenol
Ausbeute 60-80% (typisch)
Aussehen Feststoff

Charakterisierungsdaten (erwartet):

AnalyseErwartete Signale
¹H-NMR (CDCl₃)δ (ppm): ~11 (s, 1H, OH), ~7,8 (d, 1H), ~7,2 (d, 1H), 2,6 (s, 3H)
¹³C-NMR (CDCl₃)δ (ppm): ~200, ~160, ~158 (d), ~130 (d), ~125, ~120 (d), ~118 (d), ~26
IR (KBr)ν (cm⁻¹): ~3300 (OH, breit), ~1660 (C=O, Keton)

Zusammenfassung der Arbeitsabläufe

Die folgenden Diagramme fassen die allgemeinen Arbeitsabläufe für die O-Alkylierung/Acylierung und die elektrophile aromatische Substitution zusammen.

G start Start: 2-Chlor-4-fluorphenol deprotonierung Deprotonierung mit Base start->deprotonierung reaktion Reaktion mit Alkyl-/Acylhalogenid deprotonierung->reaktion aufarbeitung Wässrige Aufarbeitung reaktion->aufarbeitung reinigung Reinigung (Destillation/Chromatographie) aufarbeitung->reinigung produkt Produkt: Ether/Ester reinigung->produkt

Abbildung 5: Allgemeiner Arbeitsablauf für O-Alkylierung und O-Acylierung.

G start Start: 2-Chlor-4-fluorphenol reaktion Elektrophiler Angriff am Aromaten start->reaktion aktivierung Erzeugung des Elektrophils (z.B. NO₂⁺, RCO⁺) aktivierung->reaktion quenching Reaktionsabbruch (Quenching) reaktion->quenching extraktion Extraktion und Waschen quenching->extraktion reinigung Reinigung (Umkristallisation/Chromatographie) extraktion->reinigung produkt Produkt: Nitro-/Acyl-Derivat reinigung->produkt

Abbildung 6: Allgemeiner Arbeitsablauf für die elektrophile aromatische Substitution.

Sicherheitshinweise

Bei der Arbeit mit den genannten Chemikalien sind die entsprechenden Sicherheitsdatenblätter zu beachten. Insbesondere Säurechloride, starke Säuren (Schwefelsäure, Salpetersäure), Lewis-Säuren (AlCl₃) und Alkylierungsmittel sind korrosiv, reizend und/oder giftig. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.

References

Application Note: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for performing a nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-4-fluorophenetole. This reaction is a cornerstone in medicinal chemistry for synthesizing complex aryl ethers, amines, and thioethers. The protocol details the reaction of this compound with morpholine as a representative nucleophile. Due to the electronic properties of the substrate, the substitution is regioselectively favored at the fluorine-bearing carbon. The C-F bond typically exhibits higher reactivity in SNAr reactions compared to the C-Cl bond because fluorine's high electronegativity better stabilizes the negatively charged Meisenheimer intermediate, which is formed during the rate-determining step.[1][2] This protocol outlines the necessary reagents, step-by-step procedures, reaction work-up, purification, and data presentation for successful synthesis.

Reaction Principle and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike S_N_1 and S_N_2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process.

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] This step is generally the rate-determining step.[2]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this compound, there are two potential leaving groups: chloride and fluoride. In the context of SNAr, fluoride is generally a better leaving group than chloride.[5] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and provides superior stabilization for the anionic Meisenheimer intermediate through its inductive effect.[1] The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by further stabilizing this intermediate.[6][7] Conversely, the electron-donating ethoxy group on the substrate reduces the ring's electrophilicity, necessitating elevated temperatures for the reaction to proceed efficiently.

Reaction Scheme:

(this compound + Morpholine yields 4-(3-chloro-4-ethoxyphenyl)morpholine)

Experimental Protocol

This protocol describes the reaction of this compound with morpholine.

Materials and Equipment
  • Reagents:

    • This compound

    • Morpholine

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated aq. NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for extraction and purification

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Quantitative Data Summary

The following table summarizes the quantities of reagents for a typical reaction scale.

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
This compound176.605.0883 mg1.0
Morpholine87.126.0523 mg (0.52 mL)1.2
Potassium Carbonate (K₂CO₃)138.2110.01.38 g2.0
Dimethyl Sulfoxide (DMSO)78.13-20 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (883 mg, 5.0 mmol).

    • Add anhydrous potassium carbonate (1.38 g, 10.0 mmol).

    • Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

    • Finally, add morpholine (0.52 mL, 6.0 mmol) to the stirring suspension.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the flask in a heating mantle or oil bath and heat the reaction mixture to 120 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product, 4-(3-chloro-4-ethoxyphenyl)morpholine.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

G setup Reaction Setup execution Reaction Execution (120°C, 12-24h) setup->execution Heat & Stir workup Aqueous Work-up & Extraction execution->workup Cool & Quench purify Purification (Chromatography) workup->purify Crude Product analyze Analysis (NMR, MS) purify->analyze Pure Product

Caption: Workflow for the synthesis of 4-(3-chloro-4-ethoxyphenyl)morpholine.

SNAr Mechanism Overview

G reactants Substrate + Nucleophile (this compound + Morpholine) intermediate Meisenheimer Complex (Resonance-Stabilized Anion) reactants->intermediate Addition (Rate-Determining Step) products Product + Leaving Group (Aryl Morpholine + F⁻) intermediate->products Elimination (Restores Aromaticity)

Caption: Key stages of the addition-elimination SNAr mechanism.

References

Application Notes and Protocols: 2-Chloro-4-fluorophenetole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 2-Chloro-4-fluorophenetole. While direct research on this compound as an active agrochemical ingredient is limited in publicly available literature, its precursor, 2-Chloro-4-fluorophenol, is a well-documented and crucial intermediate in the development of novel pesticides, particularly herbicides.[1][2][3][4] This document will focus on the synthesis of 2-Chloro-4-fluorophenol and its derivatization, including the preparation of this compound, and explore its potential utility in agrochemical discovery based on the established bioactivity of related compounds.

Introduction to 2-Chloro-4-fluorophenol Derivatives in Agrochemicals

2-Chloro-4-fluorophenol serves as a key building block in the synthesis of various agrochemicals.[3][4] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenol ring, provides a scaffold for creating a diverse range of molecules with potent biological activities. Notably, derivatives of 2-Chloro-4-fluorophenol, such as oxazolidinones, have demonstrated excellent herbicidal properties.[1] The introduction of an ethoxy group to form this compound (also known as 2-chloro-4-fluoroethoxybenzene) can modify the lipophilicity and metabolic stability of the parent phenol, potentially influencing its efficacy and spectrum of activity as a pesticide.

Synthesis Protocols

The synthesis of this compound is a two-step process starting from 4-fluorophenol. The first step involves the chlorination of 4-fluorophenol to produce 2-Chloro-4-fluorophenol, followed by Williamson ether synthesis to yield the final product.

Protocol 1: Synthesis of 2-Chloro-4-fluorophenol

This protocol describes the direct chlorination of 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Water or an inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluorophenol in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and a gas inlet tube.

  • Cool the mixture in an ice bath.

  • Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, stop the addition of the chlorinating agent and allow the mixture to warm to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-Chloro-4-fluorophenol.

  • The crude product can be further purified by distillation or chromatography.

Yield Data for 2-Chloro-4-fluorophenol Synthesis:

Starting MaterialChlorinating AgentSolventYield (%)Reference
4-FluorophenolChlorine GasDichloromethane>85Inferred from[5]
4-FluorophenolSulfuryl ChlorideWaterHigh[1]
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol outlines the synthesis of this compound from 2-Chloro-4-fluorophenol.

Materials:

  • 2-Chloro-4-fluorophenol

  • Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Chloro-4-fluorophenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask.

  • Add a base (e.g., powdered potassium carbonate or sodium hydroxide) to the solution and stir.

  • Add ethyl iodide or diethyl sulfate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent to yield crude this compound, which can be purified by distillation under reduced pressure.

Potential Agrochemical Applications

Based on the known activity of 2-Chloro-4-fluorophenol derivatives, this compound could be investigated for the following agrochemical applications:

  • Herbicidal Activity: As a precursor to more complex herbicides. The ethoxy group may influence uptake and translocation in plants.

  • Fungicidal Activity: The core structure is present in some fungicidal compounds.

  • Insecticidal Activity: Less likely, but worth screening, as halogenated phenyl ethers have shown some insecticidal properties.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis workflow and a hypothetical mode of action for a herbicide derived from 2-Chloro-4-fluorophenol.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_application Potential Application 4-Fluorophenol 4-Fluorophenol 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol 4-Fluorophenol->2-Chloro-4-fluorophenol Chlorination This compound This compound 2-Chloro-4-fluorophenol->this compound Williamson Ether Synthesis Herbicidal Derivatives\n(e.g., Oxazolidinones) Herbicidal Derivatives (e.g., Oxazolidinones) 2-Chloro-4-fluorophenol->Herbicidal Derivatives\n(e.g., Oxazolidinones) Derivatization Further Derivatization Further Derivatization This compound->Further Derivatization Active Herbicide Active Herbicide Herbicidal Derivatives\n(e.g., Oxazolidinones)->Active Herbicide Potential Active\nAgrochemical Potential Active Agrochemical Further Derivatization->Potential Active\nAgrochemical

Caption: Synthesis workflow from 4-Fluorophenol to potential agrochemicals.

Hypothetical_Herbicidal_Action cluster_plant Plant Cell Herbicide_Derivative Herbicide Derivative (from 2-Chloro-4-fluorophenol) Target_Enzyme Target Enzyme (e.g., in Amino Acid Synthesis) Herbicide_Derivative->Target_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Metabolic_Pathway Catalyzes Growth_Inhibition Plant Growth Inhibition and Death Metabolic_Pathway->Growth_Inhibition Leads to

Caption: Hypothetical mode of action for a herbicidal derivative.

Quantitative Data

CompoundActivity TypeTarget OrganismIC₅₀ / LC₅₀ (µM) - Hypothetical
This compoundHerbicide ScreenArabidopsis thaliana10 - 100
This compoundFungicide ScreenBotrytis cinerea50 - 200
Oxazolidinone derivative of 2-Chloro-4-fluorophenolHerbicideVarious Weeds1 - 20

Disclaimer: The quantitative data presented is hypothetical and intended for initial screening guidance only. Actual values must be determined through rigorous experimental testing.

Conclusion and Future Directions

2-Chloro-4-fluorophenol is a valuable intermediate for the synthesis of agrochemicals, particularly herbicides. Its ethyl ether derivative, this compound, represents a logical next step for derivatization to explore novel pesticide candidates. Future research should focus on the synthesis of a library of derivatives based on this compound and subsequent screening for herbicidal, fungicidal, and insecticidal activities. Detailed structure-activity relationship (SAR) studies will be crucial to optimize the biological activity and selectivity of these novel compounds for agricultural applications.

References

Application Notes and Protocols: Synthesis of Novel Benzoxazole-Based Kinase Inhibitors from 2-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorophenol is a versatile and valuable starting material in medicinal chemistry for the synthesis of novel pharmaceutical scaffolds. Its substituted phenyl ring provides a key building block for creating complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a potent benzoxazole-based kinase inhibitor, specifically targeting Aurora B kinase, a crucial regulator of cell division. The aberrant activity of Aurora B kinase is frequently observed in various human cancers, making it an attractive target for cancer therapy.

The following protocols outline a multi-step synthesis beginning with 2-Chloro-4-fluorophenol to yield a novel benzoxazole derivative. This class of compounds has shown promise as selective inhibitors of Aurora B kinase, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The synthesis of the target benzoxazole-based kinase inhibitor from 2-Chloro-4-fluorophenol is a multi-step process. The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis Workflow Start 2-Chloro-4-fluorophenol Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 2-Chloro-4-fluoro-6-nitrophenol Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Fe, HCl Intermediate2 2-Amino-6-chloro-4-fluorophenol Step2->Intermediate2 Step3 Step 3: Benzoxazole Formation Intermediate2->Step3 Substituted Benzoic Acid, PPA Intermediate3 2-(Substituted-phenyl)-5-chloro-7-fluorobenzoxazole Step3->Intermediate3 Step4 Step 4: Amide Coupling Intermediate3->Step4 Amine, Coupling Agent FinalProduct Final Product: Novel Benzoxazole Kinase Inhibitor Step4->FinalProduct

Figure 1: Synthetic workflow for the benzoxazole kinase inhibitor.
Step 1: Synthesis of 2-Chloro-4-fluoro-6-nitrophenol

Methodology:

  • To a stirred solution of 2-Chloro-4-fluorophenol (1.0 eq) in glacial acetic acid, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) at 0-5 °C.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 2-Chloro-4-fluoro-6-nitrophenol.

Step 2: Synthesis of 2-Amino-6-chloro-4-fluorophenol

Methodology:

  • To a suspension of 2-Chloro-4-fluoro-6-nitrophenol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-Amino-6-chloro-4-fluorophenol.

Step 3: Synthesis of 2-(Substituted-phenyl)-5-chloro-7-fluorobenzoxazole

Methodology:

  • A mixture of 2-Amino-6-chloro-4-fluorophenol (1.0 eq) and a substituted benzoic acid (1.1 eq) is heated in polyphosphoric acid (PPA) at 150-160 °C for 4-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a 10% sodium hydroxide solution.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazole derivative.

Step 4: Synthesis of the Final Benzoxazole Kinase Inhibitor

Methodology:

  • The 2-(substituted-phenyl)-5-chloro-7-fluorobenzoxazole (1.0 eq) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • To this solution, add the desired amine (1.2 eq) and a coupling agent such as HATU (1.2 eq) and a base like triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final novel benzoxazole kinase inhibitor.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of a representative novel benzoxazole kinase inhibitor.

Table 1: Summary of Synthetic Protocol and Yields

StepReactionKey ReagentsSolventExpected Yield (%)
1Nitration2-Chloro-4-fluorophenol, HNO₃, H₂SO₄Acetic Acid85-90
2Reduction2-Chloro-4-fluoro-6-nitrophenol, Fe, HClEthanol/Water75-80
3Benzoxazole Formation2-Amino-6-chloro-4-fluorophenol, Substituted Benzoic Acid, PPA-60-70
4Amide CouplingBenzoxazole intermediate, Amine, HATU, TEADCM/DMF50-60

Table 2: Biological Activity of the Synthesized Benzoxazole Inhibitor

CompoundTarget KinaseIC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM) - PC-3 Cell Line
Novel Benzoxazole InhibitorAurora B150.5
ZM447439 (Reference)Aurora B1101.2

IC₅₀: The half maximal inhibitory concentration. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation. Data is representative from literature on similar compounds.[1]

Mechanism of Action and Signaling Pathway

Aurora B kinase is a key component of the chromosomal passenger complex, which plays a critical role in ensuring the fidelity of cell division. It is involved in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Overexpression of Aurora B kinase is common in many cancers and is associated with aneuploidy and tumor progression.

The synthesized benzoxazole derivative acts as a potent and selective inhibitor of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of its downstream substrates, such as histone H3. This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.

G cluster_1 Cell Cycle Regulation by Aurora B Kinase Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Checkpoint AuroraB->Cytokinesis Abscission G2M_Arrest G2/M Arrest Inhibitor Benzoxazole Inhibitor Inhibitor->AuroraB Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Inhibition of Aurora B kinase by the benzoxazole scaffold.

Conclusion

2-Chloro-4-fluorophenol serves as an excellent and cost-effective starting material for the multi-step synthesis of complex pharmaceutical scaffolds. The protocols detailed herein demonstrate a viable pathway to novel benzoxazole derivatives that exhibit potent and selective inhibition of Aurora B kinase. These compounds represent a promising class of molecules for the development of targeted anticancer therapies. The provided data and workflows offer a solid foundation for researchers in drug discovery and development to explore this chemical space further.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 2-Chloro-4-fluorophenetole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially viable route for the synthesis of this compound is a two-step process:

  • Chlorination of 4-fluorophenol: This step produces the key intermediate, 2-Chloro-4-fluorophenol. Achieving a high yield and selectivity in this step is crucial for the overall efficiency of the synthesis.

  • Williamson Ether Synthesis: The resulting 2-Chloro-4-fluorophenol is then reacted with an ethylating agent (e.g., ethyl halide) to form the final product, this compound.

Q2: What are the main challenges affecting the yield of this compound?

The primary challenges that can lower the yield include:

  • Low selectivity in the chlorination step: Formation of unwanted isomers (e.g., 3-Chloro-4-fluorophenol) and polychlorinated byproducts can significantly reduce the yield of the desired 2-Chloro-4-fluorophenol intermediate.

  • Sub-optimal conditions in the etherification step: Incomplete reaction, side reactions, and difficulties in product purification can all lead to a lower yield of the final product.

  • Impurity profile: The presence of metal ions or other impurities can negatively impact the selectivity of the chlorination reaction.[1]

Q3: How can I improve the selectivity of the initial chlorination of 4-fluorophenol?

Several methods can be employed to improve the selectivity towards 2-Chloro-4-fluorophenol:

  • Reaction in the absence of a catalyst: Direct chlorination of 4-fluorophenol with chlorine gas at temperatures between 0°C and 185°C without a catalyst has been shown to achieve high selectivity for the 2-position, with yields up to 98.9%.[2]

  • Chlorination in the presence of water: Performing the chlorination with chlorine gas or sulfuryl chloride in a two-layer system with water can enhance selectivity. The aqueous layer effectively removes the generated hydrogen chloride, which can otherwise affect the reaction's position-selectivity.[1]

  • Choice of chlorinating agent: While chlorine gas is commonly used, sulfuryl chloride in the presence of water is also an effective and selective chlorinating agent.[1]

Q4: What are the key parameters to optimize in the Williamson ether synthesis step for producing this compound?

To maximize the yield of this compound, consider the following optimizations for the Williamson ether synthesis:

  • Choice of Base: A strong base is required to deprotonate the 2-Chloro-4-fluorophenol to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

  • Ethylating Agent: Primary ethyl halides, such as ethyl bromide or ethyl iodide, are preferred as they are more reactive in SN2 reactions and less prone to elimination side reactions.[3][4]

  • Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), can accelerate the SN2 reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-Chloro-4-fluorophenol intermediate Formation of multiple chlorinated byproducts.- Conduct the chlorination in the absence of a catalyst.[2] - Perform the reaction in a two-phase system with water to absorb HCl.[1] - Optimize the reaction temperature; yields of up to 98.9% have been reported at specific temperatures.[2]
Incomplete reaction of 4-fluorophenol.- Ensure the molar ratio of the chlorinating agent to 4-fluorophenol is appropriate. - Increase the reaction time or temperature moderately.
Low yield in the final etherification step Incomplete deprotonation of 2-Chloro-4-fluorophenol.- Use a sufficiently strong base (e.g., NaOH, KOH) and ensure anhydrous conditions if required by the specific protocol.
Competing elimination reaction (E2).- Use a primary ethyl halide (e.g., ethyl bromide) as the electrophile.[3][4][5]
The reaction is too slow.- Gently heat the reaction mixture. - Consider using a phase-transfer catalyst if operating in a two-phase system.
Formation of significant byproducts in the etherification step The phenoxide intermediate is reacting with other electrophiles.- Ensure the purity of your starting materials and solvents.
The reaction temperature is too high, leading to decomposition or side reactions.- Optimize the reaction temperature by running small-scale trials at different temperatures.
Difficulty in purifying the final product The product is contaminated with unreacted starting materials or byproducts.- Use column chromatography for purification. - Recrystallization may be an option if the product is a solid at room temperature. - Distillation under reduced pressure can be effective for liquid products.

Data Presentation

Table 1: Comparison of Different Chlorination Methods for 4-Fluorophenol

Method Chlorinating Agent Solvent/Conditions Temperature (°C) Selectivity for 2-Chloro-4-fluorophenol (%) Yield (%) Reference
1Chlorine GasNone (liquid phase)15097.597.3[2]
2Chlorine GasNone (liquid phase)Not specified99.098.9[2]
3Chlorine GasCarbon TetrachlorideNot specified96.395.4[2]
4Chlorine Gas3.5% aq. NaCl25-35~93.6 (calculated from product composition)93.0[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Chloro-4-fluorophenol (Catalyst-Free)

This protocol is based on the high-selectivity chlorination of 4-fluorophenol in the absence of a catalyst.[2]

Materials:

  • 4-Fluorophenol

  • Chlorine gas

  • Reaction vessel equipped with a gas inlet tube, stirrer, and condenser

Procedure:

  • Charge the reaction vessel with liquid 4-fluorophenol.

  • Heat the 4-fluorophenol to the desired reaction temperature (e.g., 150°C).

  • Slowly bubble chlorine gas through the liquid 4-fluorophenol while stirring vigorously. The molar ratio of chlorine to 4-fluorophenol should be approximately 1:1.

  • Continuously discharge the hydrogen chloride gas generated during the reaction.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cool the mixture and purify the 2-Chloro-4-fluorophenol by distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This is a general protocol for the Williamson ether synthesis, adapted for the preparation of this compound.

Materials:

  • 2-Chloro-4-fluorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl bromide or Ethyl iodide

  • Acetone or Dimethylformamide (DMF)

  • Reaction flask with a reflux condenser and stirring mechanism

Procedure:

  • Dissolve 2-Chloro-4-fluorophenol in the chosen solvent (e.g., acetone) in the reaction flask.

  • Add an equimolar amount of a strong base (e.g., powdered NaOH or KOH) to the solution to form the sodium or potassium 2-chloro-4-fluorophenoxide salt.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete salt formation.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash them with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Williamson Ether Synthesis 4-Fluorophenol 4-Fluorophenol Reaction1 Chlorination Reaction 4-Fluorophenol->Reaction1 Chlorinating_Agent Chlorinating Agent (e.g., Cl2) Chlorinating_Agent->Reaction1 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Reaction1->2-Chloro-4-fluorophenol Byproducts1 Byproducts (Isomers, Polychlorinated) Reaction1->Byproducts1 Intermediate 2-Chloro-4-fluorophenol Reaction2 Etherification Reaction Intermediate->Reaction2 Base Base (e.g., NaOH) Base->Reaction2 Ethylating_Agent Ethylating Agent (e.g., EtBr) Ethylating_Agent->Reaction2 This compound Final Product: This compound Reaction2->this compound Byproducts2 Byproducts (Unreacted materials) Reaction2->Byproducts2

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingChlorination Low_Yield Low Yield of 2-Chloro-4-fluorophenol Cause1 Poor Selectivity: Isomer Formation Low_Yield->Cause1 Cause2 Polychlorination Low_Yield->Cause2 Cause3 Catalyst/Impurity Issues Low_Yield->Cause3 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Use Aqueous Biphasic System Cause1->Solution2 Solution4 Control Stoichiometry Cause2->Solution4 Solution3 Run Catalyst-Free Cause3->Solution3

Caption: Troubleshooting logic for the chlorination of 4-fluorophenol.

References

Side reactions and impurity profiling in 2-Chloro-4-fluorophenetole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-4-fluorophenetole. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-chloro-4-fluorophenol to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in an S(_N)2 reaction.[1]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The primary starting materials are 2-chloro-4-fluorophenol and an ethylating agent (e.g., ethyl bromide, ethyl iodide, or diethyl sulfate). A base is required to deprotonate the phenol, with common choices including sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Q3: What are the major potential side reactions in the synthesis of this compound?

A3: The main side reactions are base-catalyzed elimination (E2) of the ethylating agent, leading to the formation of ethene, and C-alkylation of the phenoxide ion.[1] C-alkylation occurs because the phenoxide is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.

Q4: What are the likely impurities to be found in the final product?

A4: Potential impurities can originate from the starting materials or be formed during the reaction. These may include:

  • Unreacted 2-chloro-4-fluorophenol.

  • Over-chlorinated phenols from the synthesis of the starting material, such as 2,6-dichloro-4-fluorophenol.

  • C-alkylated byproducts (e.g., 2-chloro-4-fluoro-6-ethylphenol).

  • Byproducts from the elimination reaction.

Q5: Which analytical techniques are best suited for impurity profiling of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities and byproducts. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly valuable.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the possible causes and solutions?

A: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete Deprotonation of the Phenol: If the base is not strong enough or used in insufficient amounts, the starting phenol will not be fully converted to the nucleophilic phenoxide.

    • Solution: Ensure at least one molar equivalent of a strong base like NaOH, KOH, or NaH is used. If using weaker bases like potassium carbonate, the reaction may require higher temperatures and longer reaction times.

  • Competition from Elimination (E2) Side Reaction: The ethylating agent can undergo elimination in the presence of a strong base, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature. Using a more reactive ethylating agent like ethyl iodide instead of ethyl bromide or chloride can allow for lower reaction temperatures, favoring the S(_N)2 pathway.

  • Steric Hindrance: While less of a concern with an ethyl group, significant steric bulk on the reactants can slow down the S(_N)2 reaction.

    • Solution: Ensure the reaction conditions are optimized for the specific substrates.

  • Poor Quality of Reagents or Solvents: Moisture in the solvent or impurities in the starting materials can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of the 2-chloro-4-fluorophenol and ethylating agent.

Issue 2: Presence of Significant Impurities in the Final Product

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: The presence of impurities can be addressed by understanding their origin and modifying the reaction conditions accordingly.

  • Unreacted 2-chloro-4-fluorophenol: This indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature moderately. Ensure a slight excess of the ethylating agent is used.

  • C-Alkylated Impurities: The formation of C-alkylated byproducts is a known side reaction for phenolates.

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Dichlorinated Impurities: These likely originate from the starting 2-chloro-4-fluorophenol.

    • Solution: Purify the starting material before the synthesis. Impurity profiling of the starting material is highly recommended.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound (Hypothetical Data)

ExperimentBaseEthylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOHEthyl BromideDMF8067595
2K₂CO₃Ethyl BromideAcetonitrile80126592
3NaHEthyl IodideTHF6048598
4NaOHDiethyl SulfateAcetone6058897

Table 2: Common Impurities and their Identification Methods

ImpurityPotential OriginRecommended Analytical Technique
2-chloro-4-fluorophenolUnreacted starting materialHPLC, GC-MS
2,6-dichloro-4-fluorophenolImpurity in starting materialHPLC, GC-MS
2-chloro-4-fluoro-6-ethylphenolC-alkylation side reactionGC-MS, LC-MS, NMR
EtheneElimination (E2) side reactionHeadspace GC-MS (for detection in the reaction vessel)

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a strong base (e.g., sodium hydroxide or potassium carbonate, 1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium or potassium salt of the phenol.

  • Alkylation: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Impurity Profiling by HPLC and GC-MS

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 80 °C, ramp to 250 °C at 10 °C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Visualizations

Synthesis_Pathway 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenoxide 2-Chloro-4-fluorophenoxide 2-Chloro-4-fluorophenol->2-Chloro-4-fluorophenoxide Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->2-Chloro-4-fluorophenoxide Ethylating Agent (e.g., EtBr) Ethylating Agent (e.g., EtBr) This compound This compound Ethylating Agent (e.g., EtBr)->this compound 2-Chloro-4-fluorophenoxide->this compound SN2 Reaction

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_O_Alkylation Desired O-Alkylation (SN2) cluster_C_Alkylation Side Reaction: C-Alkylation cluster_Elimination Side Reaction: Elimination (E2) Phenoxide_O 2-Chloro-4-fluorophenoxide (O-attack) Product_O This compound Phenoxide_O->Product_O Phenoxide_C 2-Chloro-4-fluorophenoxide (C-attack) Product_C C-alkylated Impurity Phenoxide_C->Product_C EtBr Ethyl Bromide Ethene Ethene EtBr->Ethene Base Base Base->Ethene

Caption: Competing side reactions in the synthesis.

Impurity_Workflow Crude_Product Crude this compound HPLC_Analysis HPLC-UV Analysis Crude_Product->HPLC_Analysis GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Purity_Quantification Purity (%) and Quantification of Non-Volatile Impurities HPLC_Analysis->Purity_Quantification Volatile_Impurity_ID Identification of Volatile Impurities and Byproducts GCMS_Analysis->Volatile_Impurity_ID Final_Report Comprehensive Impurity Profile Purity_Quantification->Final_Report LCMS_NMR LC-MS / NMR for Unknown Impurity Structure Volatile_Impurity_ID->LCMS_NMR If unknown peaks Volatile_Impurity_ID->Final_Report LCMS_NMR->Final_Report

Caption: Workflow for impurity profiling and analysis.

References

Technical Support Center: 2-Chloro-4-fluorophenetole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-fluorophenetole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include:

  • Unreacted 2-Chloro-4-fluorophenol: The starting material for the synthesis.

  • Excess Ethylating Agent: Such as ethyl bromide or diethyl sulfate.

  • Inorganic Salts: Byproducts from the reaction, such as sodium bromide or sodium sulfate.

  • Solvent Residues: From the reaction and workup steps.

  • Side-Products: Such as products of elimination reactions if using a secondary or tertiary ethylating agent.

Q2: What are the recommended purification techniques for this compound?

A2: The primary recommended purification techniques are fractional vacuum distillation and column chromatography. The choice between them depends on the nature of the impurities and the desired final purity.

Q3: How can I remove unreacted 2-Chloro-4-fluorophenol from my product?

A3: Unreacted 2-Chloro-4-fluorophenol can be removed by a basic aqueous wash (e.g., with 1M NaOH) during the workup. The phenol will deprotonate to form a water-soluble phenoxide salt, which will partition into the aqueous layer. Alternatively, both fractional vacuum distillation and column chromatography are effective at separating the higher-boiling this compound from the more polar and lower-boiling 2-Chloro-4-fluorophenol.

Q4: What is the estimated boiling point of this compound?

Troubleshooting Guides
Problem Possible Cause Solution
Product is not distilling over at the expected temperature. The vacuum is not low enough.Check your vacuum pump and all connections for leaks. Ensure you are using a suitable high-vacuum pump.
The heating mantle temperature is too low.Gradually increase the temperature of the heating mantle. Be careful not to overheat, as this can lead to decomposition.
Product is co-distilling with impurities. The fractionating column is not efficient enough.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
The distillation is being run too quickly.Decrease the heating rate to allow for proper equilibration on the column.
The product is decomposing in the distillation pot. The distillation temperature is too high.Use a lower vacuum to decrease the boiling point of your product.
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation (Rf of the product around 0.3-0.4). A good starting point is a mixture of hexane and ethyl acetate.
The product is eluting too quickly. The solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
The product is not eluting from the column. The solvent system is not polar enough.Increase the proportion of the polar solvent in your eluent.
Streaking or tailing of the product band. The column is overloaded with the sample.Use a larger column or apply less crude product.
The compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).
Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compoundC₈H₈ClFO174.60Estimated: 100-120 @ 4 mmHgN/A
2-Chloro-4-fluorophenolC₆H₄ClFO146.5588 @ 4 mmHg[1]23
Ethyl BromideC₂H₅Br108.9738-119

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system using a high-vacuum pump.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (e.g., residual solvent, ethylating agent) in the first receiving flask.

    • As the temperature rises and stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction.

  • Completion: Once the majority of the product has distilled over, or if the temperature begins to rise significantly, stop the distillation.

  • Characterization: Analyze the purity of the collected fractions using techniques such as GC-MS or NMR.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal system should provide an Rf value of approximately 0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Maintain a constant flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., NaOH wash) crude->workup organic_layer Organic Layer workup->organic_layer impurities Aqueous Impurities (e.g., Phenolates) workup->impurities purification_choice Purification Method organic_layer->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation chromatography Column Chromatography purification_choice->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting start Distillation Issue no_distillate No Product Distilling start->no_distillate co_distillation Co-distillation of Impurities start->co_distillation decomposition Decomposition in Pot start->decomposition check_vacuum Check Vacuum (Leaks, Pump) no_distillate->check_vacuum Possible Cause increase_heat Increase Heat Gradually no_distillate->increase_heat Possible Cause check_column Improve Column Efficiency (Longer, Packing) co_distillation->check_column Possible Cause slow_distillation Decrease Heating Rate co_distillation->slow_distillation Possible Cause lower_vacuum Use Higher Vacuum (Lower Boiling Point) decomposition->lower_vacuum Solution

Caption: Troubleshooting logic for fractional vacuum distillation.

References

Stability issues and degradation pathways of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The stability and degradation of 2-Chloro-4-fluorophenol can be influenced by various factors, including the purity of the compound, solvent systems, and specific experimental conditions. It is highly recommended to perform a thorough literature search and risk assessment before commencing any new experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of 2-Chloro-4-fluorophenol in experimental settings.

Problem Potential Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Oxidation or photodegradation of the phenol group. Phenols are susceptible to oxidation, which can be accelerated by light, air (oxygen), and metal ion impurities.Store 2-Chloro-4-fluorophenol under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Use amber-colored glassware or wrap containers in aluminum foil. Use high-purity solvents and de-gas them before use to remove dissolved oxygen.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products due to instability under the analytical conditions or during sample storage.Ensure the analytical method is stability-indicating. Check the compatibility of the mobile phase pH with the compound. Analyze samples as fresh as possible. If storage is necessary, store samples at low temperatures and protected from light. Perform a forced degradation study to identify potential degradation products and ensure your method can resolve them from the parent peak.
Inconsistent Reaction Yields Degradation of 2-Chloro-4-fluorophenol under the reaction conditions (e.g., high temperature, strong acidic or basic conditions).Evaluate the stability of 2-Chloro-4-fluorophenol under the proposed reaction conditions before running the full-scale reaction. Consider using milder reaction conditions, shorter reaction times, or protecting the phenolic hydroxyl group if it is not the reactive site.
Precipitate Formation in Solution Poor solubility or formation of insoluble degradation products or salts.Verify the solubility of 2-Chloro-4-fluorophenol in the chosen solvent system. If using a buffer, check for potential salt formation. Analyze the precipitate to determine its identity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Chloro-4-fluorophenol?

A1: The primary factors that can lead to the degradation of 2-Chloro-4-fluorophenol are exposure to light (photodegradation), high temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents. Phenolic compounds, in general, are susceptible to oxidation.

Q2: What are the likely degradation pathways for 2-Chloro-4-fluorophenol?

A2: Based on the degradation of similar chlorophenolic compounds, the following degradation pathways are plausible:

  • Oxidative Degradation: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and, upon further oxidation, ring-opening to form smaller aliphatic acids.

  • Photodegradation: Exposure to UV light can induce the homolytic cleavage of the carbon-chlorine bond, leading to dechlorination and the formation of radical species. These radicals can then react further to form various byproducts.[1][2]

  • Hydrolysis: While the aromatic ring is generally stable to hydrolysis, under harsh acidic or basic conditions, nucleophilic substitution of the chlorine or fluorine atoms might occur, although this is generally less common than for aliphatic halides.

  • Thermal Degradation: At elevated temperatures, chlorophenols can undergo decomposition, potentially leading to the formation of polychlorinated dibenzo-p-dioxins or dibenzofurans, especially in the presence of a catalyst.[3][4]

Q3: What are the potential degradation products of 2-Chloro-4-fluorophenol?

A3: While specific degradation products for 2-Chloro-4-fluorophenol are not extensively documented in publicly available literature, based on the degradation of related compounds, potential degradation products could include:

  • Hydroxylated derivatives: Formed through oxidative processes.

  • Dechlorinated or defluorinated products: Resulting from photolytic or reductive processes.

  • Quinones and hydroquinones: Common oxidation products of phenols.

  • Ring-opened products: Such as smaller organic acids, resulting from extensive oxidation.

Q4: How should 2-Chloro-4-fluorophenol be stored to ensure its stability?

A4: To ensure maximum stability, 2-Chloro-4-fluorophenol should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Chloro-4-fluorophenol

PropertyValue
CAS Number1996-41-4[5][6]
Molecular FormulaC₆H₄ClFO[6]
Molecular Weight146.55 g/mol [5]
AppearanceSolid[5]
Melting Point23 °C (lit.)[5]
Boiling Point88 °C / 4 mmHg (lit.)[5]
Density1.344 g/mL at 25 °C (lit.)

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on 2-Chloro-4-fluorophenol. These protocols are intended as a starting point and should be adapted based on the specific objectives of the study and the analytical instrumentation available. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol for Hydrolytic Degradation

Objective: To evaluate the stability of 2-Chloro-4-fluorophenol in acidic and basic conditions.

Materials:

  • 2-Chloro-4-fluorophenol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • pH meter

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Chloro-4-fluorophenol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare a blank solution containing only 0.1 M HCl.

    • Incubate the sample and blank solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of degradation and to identify any degradation products.

Protocol for Oxidative Degradation

Objective: To assess the stability of 2-Chloro-4-fluorophenol in the presence of an oxidizing agent.

Materials:

  • 2-Chloro-4-fluorophenol stock solution (as prepared in the hydrolytic study)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: In a volumetric flask, add a known volume of the stock solution and make up the volume with a 3% H₂O₂ solution to achieve the desired final concentration.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating chromatographic method.

Protocol for Photodegradation

Objective: To determine the photostability of 2-Chloro-4-fluorophenol.

Materials:

  • 2-Chloro-4-fluorophenol (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)

  • Quartz or other UV-transparent containers

  • Amber-colored containers or aluminum foil for dark controls

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation:

    • Place a thin layer of solid 2-Chloro-4-fluorophenol in a quartz dish.

    • Prepare a solution of 2-Chloro-4-fluorophenol in a suitable solvent in a quartz container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples and controls to a controlled light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by a validated stability-indicating chromatographic method.

Protocol for Thermal Degradation

Objective: To evaluate the stability of 2-Chloro-4-fluorophenol at elevated temperatures.

Materials:

  • 2-Chloro-4-fluorophenol (solid)

  • Thermostatically controlled oven

  • Suitable containers (e.g., glass vials)

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Place a known amount of solid 2-Chloro-4-fluorophenol into vials.

  • Incubation: Place the vials in an oven at a high temperature (e.g., 80 °C or higher, depending on the melting point and expected stability).

  • Sampling: Remove vials at specified time points.

  • Analysis: Allow the samples to cool to room temperature, dissolve in a suitable solvent, and analyze using a validated stability-indicating chromatographic method.

Visualizations

Proposed_Oxidative_Degradation_Pathway 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Radical_Intermediate Phenoxy Radical Intermediate 2-Chloro-4-fluorophenol->Radical_Intermediate Oxidation (e.g., by •OH) Quinone_Derivative Chloro-fluoro-benzoquinone Radical_Intermediate->Quinone_Derivative Further Oxidation Ring_Opened_Products Ring-Opened Products (e.g., Aliphatic Acids) Quinone_Derivative->Ring_Opened_Products Ring Cleavage Proposed_Photodegradation_Pathway 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Dechlorinated_Radical Fluorophenol Radical 2-Chloro-4-fluorophenol->Dechlorinated_Radical UV Light (hν) Homolytic Cleavage of C-Cl bond Dechlorinated_Product 4-Fluorophenol Dechlorinated_Radical->Dechlorinated_Product Hydrogen Abstraction Further_Degradation Further Degradation Products Dechlorinated_Product->Further_Degradation Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Base Acid/Base Hydrolysis Stressed_Samples Generation of Stressed Samples Acid_Base->Stressed_Samples Oxidation Oxidation (H₂O₂) Oxidation->Stressed_Samples Photolysis Photolysis (UV/Vis) Photolysis->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples API 2-Chloro-4-fluorophenol API->Stressed_Samples Analysis Stability-Indicating Analytical Method (e.g., UPLC-MS) Stressed_Samples->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Degradation_Profile Degradation Profile (Kinetics, Products) Data_Evaluation->Degradation_Profile Pathway_Elucidation Degradation Pathway Elucidation Data_Evaluation->Pathway_Elucidation

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 2-Chloro-4-fluorophenetole.

Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for this compound. What are the primary causes?

A: Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue in HPLC.[1] It occurs when a single analyte experiences more than one retention mechanism within the column.[1][2][3] For a compound like this compound, the primary causes can be grouped into several categories: chemical interactions with the stationary phase, column and system integrity issues, and sub-optimal mobile phase or sample conditions.[4]

A major chemical cause is the secondary interaction between the analyte and active sites on the column packing, particularly residual silanol groups on silica-based columns.[3][4][5] Physical issues such as column degradation, contamination, or the formation of a void at the column inlet can also severely distort peak shape.[4][6][7][8]

cluster_Column Column Issues cluster_MobilePhase Mobile Phase cluster_Sample Sample/Injection cluster_System System Hardware PeakTailing Peak Tailing Column_Degradation Degradation/ Contamination Column_Degradation->PeakTailing Column_Void Void / Bed Deformation Column_Void->PeakTailing Column_Frit Blocked Frit Column_Frit->PeakTailing MP_pH Incorrect pH MP_pH->PeakTailing MP_Buffer Inadequate Buffer MP_Buffer->PeakTailing MP_Modifier Missing Additive MP_Modifier->PeakTailing Sample_Overload Mass Overload Sample_Overload->PeakTailing Sample_Solvent Solvent Mismatch Sample_Solvent->PeakTailing System_DeadVolume Extra-Column Volume System_DeadVolume->PeakTailing System_Fittings Poor Connections System_Fittings->PeakTailing

Caption: Cause-and-effect diagram illustrating the primary sources of peak tailing in HPLC.

Q2: How should I systematically troubleshoot peak tailing for this compound?

A: A systematic approach is crucial to efficiently identify the root cause without unnecessarily altering a validated method. Start with the simplest and most common issues before moving to more complex method adjustments. The recommended workflow involves checking the system hardware, evaluating the column's health, and finally, optimizing the mobile phase and sample conditions if the issue persists.

Start Peak Tailing Observed CheckSystem Check System for Leaks & Proper Connections Start->CheckSystem ProblemFound_Sys Fix Connections/ Tubing CheckSystem->ProblemFound_Sys Leak Found CheckColumn Is Column Old or Contaminated? CheckSystem->CheckColumn No Leaks End Problem Resolved ProblemFound_Sys->End WashColumn Perform Column Wash/ Regeneration CheckColumn->WashColumn Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn Very Old/ Fails Test CheckMethod Review Method Parameters CheckColumn->CheckMethod No WashColumn->CheckMethod Tailing Persists WashColumn->End Resolved ReplaceColumn->End IsSampleSolventOK Sample Solvent Weaker than Mobile Phase? CheckMethod->IsSampleSolventOK ChangeSolvent Dissolve Sample in Mobile Phase IsSampleSolventOK->ChangeSolvent No IsOverloaded Is Column Overloaded? IsSampleSolventOK->IsOverloaded Yes ChangeSolvent->End ReduceLoad Reduce Injection Volume or Concentration IsOverloaded->ReduceLoad Yes AdjustpH Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) IsOverloaded->AdjustpH No ReduceLoad->End AdjustpH->End

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

FAQ 1: How does mobile phase pH affect peak tailing for a compound like this compound?

While this compound is not a strong base, its interaction with the stationary phase can still be influenced by pH. The primary effect of pH is on the silica packing material itself.[9] Silica-based columns have residual silanol groups (Si-OH) which are acidic and become ionized (Si-O⁻) at a mobile phase pH above approximately 3.0.[2][10] These negatively charged sites can cause secondary ionic interactions with any polar or basic functional groups on an analyte, leading to peak tailing.[2][7][11]

By lowering the mobile phase pH to a value between 2.5 and 3.0, the silanol groups remain protonated (non-ionized), which minimizes these undesirable secondary interactions and often results in a more symmetrical peak shape.[1][2][7]

FAQ 2: What are "secondary silanol interactions" and how do I prevent them?

Secondary silanol interactions are unwanted interactions between polar functional groups on an analyte and the unreacted, acidic silanol groups on the surface of the silica-based stationary phase.[2][3][5] Even after the silica is chemically bonded (e.g., with C18) and end-capped, some of these active silanol sites remain.[2] These interactions introduce a secondary, polar retention mechanism in addition to the primary reversed-phase (hydrophobic) mechanism, causing peaks to tail.[2]

Prevention Strategies:

  • Operate at Low pH: Lowering the mobile phase pH to below 3 ensures silanol groups are fully protonated and less interactive.[2]

  • Use a Highly Deactivated/End-Capped Column: Modern columns are often manufactured with improved end-capping to block a higher percentage of residual silanols, reducing their effect.[2]

  • Add a Sacrificial Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, preventing the analyte from interacting with them.[1][7]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help mask the residual silanol activity and improve peak shape.[3][7][12]

FAQ 3: Could my column be the problem? How do I check for column degradation?

Yes, the column is a frequent source of peak shape problems.[6][13] Common symptoms of column deterioration include poor peak shape (tailing or fronting), split peaks, decreased retention times, loss of resolution, and increased back pressure.[6][13][14]

How to Check for Column Degradation:

  • Remove the Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the problem and should be replaced.[6]

  • Perform a Column Wash: Column contamination from strongly retained sample components can cause tailing.[4] Follow the manufacturer's instructions for a regeneration wash, typically using a series of strong, miscible solvents.

  • Check for Voids: A void at the head of the column can be a cause.[2][7][11] Substituting the column with a new, identical one is a quick way to confirm if the original column is the root cause.[2]

  • Run a Performance Test: Inject a standard test mixture provided by the column manufacturer and compare the results (efficiency, asymmetry factor) to the original test chromatogram that came with the column.[14] Significant deviation indicates deterioration.[14]

FAQ 4: Can my sample preparation or injection technique cause peak tailing?

Absolutely. Two common sample-related issues can lead to poor peak shape:

  • Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to tailing.[4][8][12][15] If you suspect this, try diluting your sample or reducing the injection volume.[8][16]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause band distortion and peak tailing or fronting.[4][6][17] Whenever possible, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[6][12]

Data Presentation: Troubleshooting Scenarios

This table summarizes potential troubleshooting experiments and their outcomes for resolving peak tailing of this compound. The Peak Asymmetry Factor (As) is used to quantify tailing; a value > 1.2 is generally considered tailing.[2]

Experiment #Parameter ChangedMobile PhaseColumnPeak Asymmetry (As)Interpretation & Next Step
1 (Baseline) Original ConditionsAcetonitrile:Water (60:40)Standard C182.1Severe Tailing: Indicates a significant issue.
2 Reduced Injection Volume (10 µL to 2 µL)Acetonitrile:Water (60:40)Standard C182.0No Improvement: Column overload is unlikely the primary cause.
3 Sample dissolved in mobile phaseAcetonitrile:Water (60:40)Standard C181.9Slight Improvement: Solvent mismatch was a minor contributor. The main issue persists.
4 Lowered Mobile Phase pHACN:0.1% Formic Acid (pH ~2.7)Standard C181.3Significant Improvement: Secondary silanol interactions are a major cause.
5 Used a Modern End-Capped ColumnAcetonitrile:Water (60:40)High-Purity End-Capped C181.4Significant Improvement: Confirms that silanol activity on the original column was the problem.
6 (Optimized) Combination of #4 and #5ACN:0.1% Formic Acid (pH ~2.7)High-Purity End-Capped C181.1Excellent Symmetry: Problem resolved by addressing silanol interactions with both mobile phase pH and superior column chemistry.

Experimental Protocols

Protocol 1: Column Performance Test

Objective: To determine if the analytical column's performance has degraded.

Materials:

  • HPLC system

  • Suspected analytical column

  • Column manufacturer's recommended test mixture and protocol

  • Mobile phase as specified in the test protocol

Methodology:

  • Install the column in the HPLC system.

  • Prepare the mobile phase exactly as described in the column's test certificate.

  • Equilibrate the column with the mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Prepare the test mixture standard at the concentration specified in the protocol.

  • Inject the test mixture standard.

  • Record the chromatogram.

  • Calculate the key performance metrics: theoretical plates (N), asymmetry factor (As), and retention factor (k').

  • Compare these calculated values to the values on the test certificate that was shipped with the column. A significant drop in N or a significant increase in As indicates column deterioration.[14]

Protocol 2: Mobile Phase pH Adjustment

Objective: To mitigate peak tailing caused by silanol interactions by lowering the mobile phase pH.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (or other organic modifier)

  • HPLC grade acid (e.g., formic acid or phosphoric acid)

  • Calibrated pH meter

Methodology:

  • Prepare the aqueous portion of the mobile phase. For example, measure out the required volume of HPLC grade water.

  • While stirring the aqueous solution, slowly add a small, measured amount of the acid (e.g., to achieve a 0.1% v/v concentration of formic acid, which typically yields a pH of ~2.7).

  • Measure the pH of the aqueous component using a calibrated pH meter to confirm it is within the target range (e.g., 2.5 - 3.0). Important: Do not adjust the pH after mixing the aqueous and organic components, as the pH reading will not be accurate.

  • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.

  • Mix the filtered aqueous component with the organic modifier at the desired ratio (e.g., 40:60 aqueous:organic).

  • Degas the final mobile phase before use.

  • Equilibrate the HPLC column with the new, lower-pH mobile phase before injecting the sample. Be aware that standard silica columns should not be used below pH 3, as this can cause the silica to dissolve; use columns specifically designed for low-pH operation if needed.[2]

References

Optimizing reaction conditions for the etherification of 2-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 2-chloro-4-fluorophenol. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of 2-chloro-4-fluorophenol?

A1: The most prevalent and versatile method for synthesizing ethers from 2-chloro-4-fluorophenol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (or other electrophile with a good leaving group), forming the desired ether.

Q2: How does the substitution on the aromatic ring of 2-chloro-4-fluorophenol affect its reactivity in etherification?

A2: The chlorine and fluorine atoms on the aromatic ring are electron-withdrawing groups. This increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate with a suitable base compared to unsubstituted phenol. However, the electron-withdrawing nature of these substituents can also slightly decrease the nucleophilicity of the resulting phenoxide ion.

Q3: What are the common side reactions to be aware of during the etherification of 2-chloro-4-fluorophenol?

A3: The primary side reactions of concern are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, the desired reaction) or at a carbon atom on the aromatic ring (C-alkylation).

  • Elimination (E2): When using secondary or tertiary alkyl halides as the electrophile, the phenoxide can act as a base, leading to the formation of an alkene byproduct instead of the ether.

  • Reaction with Solvent: In protic solvents, the solvent can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the etherification of 2-chloro-4-fluorophenol.

Issue 1: Low or No Yield of the Desired Ether
Potential Cause Troubleshooting Solution
Incomplete Deprotonation The phenolic proton of 2-chloro-4-fluorophenol needs to be removed by a base to form the reactive phenoxide. Ensure the base is strong enough and used in a slight excess. For phenols, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are effective.
Poor Quality of Reagents Use high-purity 2-chloro-4-fluorophenol, alkylating agent, and base. Ensure the solvent is anhydrous, as moisture can quench the phenoxide.
Low Reaction Temperature The reaction may be too slow at room temperature. Heating the reaction mixture, typically between 50-100 °C, can increase the rate. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal temperature.[1]
Choice of Alkylating Agent The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[2][3] Secondary alkyl halides are less reactive and can lead to elimination, while tertiary alkyl halides will predominantly give the elimination product.[2][3]
Issue 2: Formation of C-Alkylated Byproduct
Potential Cause Troubleshooting Solution
Solvent Choice The choice of solvent has a significant impact on the ratio of O- to C-alkylation. Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[4] To favor O-alkylation, use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4]
Counter-ion The nature of the cation from the base can influence the reaction site. Larger, "softer" cations like cesium (Cs⁺) or potassium (K⁺) tend to favor O-alkylation.
Issue 3: Formation of Alkene Byproduct (Elimination)
Potential Cause Troubleshooting Solution
Sterically Hindered Alkyl Halide Using secondary or tertiary alkyl halides favors the E2 elimination pathway.[2][3] If possible, redesign the synthesis to use a primary alkyl halide.
High Reaction Temperature Elimination reactions are generally favored at higher temperatures. If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.
Strong, Bulky Base While a strong base is needed, a very bulky base like potassium tert-butoxide can preferentially promote elimination. Consider using a less sterically hindered base like potassium carbonate or sodium hydride.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the Williamson ether synthesis of substituted phenols. While specific data for 2-chloro-4-fluorophenol is limited in the literature, these tables provide a general guideline for optimization.

Table 1: Effect of Base and Solvent on Yield

Phenol Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
4-ChlorophenolBenzyl BromideK₂CO₃DMF80695
4-FluorophenolEthyl BromideNaHTHF60492
2,4-DichlorophenolMethyl IodideKOHAcetoneReflux588
2-Chloro-4-nitrophenolPropyl BromideCs₂CO₃Acetonitrile70890

Table 2: Influence of Alkyl Halide Structure on Reaction Outcome

Phenol Alkyl Halide Product(s) Comments
2-Chloro-4-fluorophenolMethyl IodideO-methylated etherHigh yield of desired product expected.
2-Chloro-4-fluorophenolIsopropyl BromideO-isopropyl ether + PropeneMixture of substitution and elimination products.
2-Chloro-4-fluorophenoltert-Butyl BromideIsobutyleneAlmost exclusively elimination product.

Experimental Protocols

General Protocol for the Etherification of 2-Chloro-4-Fluorophenol

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • 2-chloro-4-fluorophenol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, anhydrous)

  • Solvent (e.g., dimethylformamide, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorophenol (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Stir the solution and add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation, if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 2-chloro-4-fluorophenol, base, and anhydrous solvent start->reagents 1 deprotonation Stir for deprotonation reagents->deprotonation 2 add_alkyl_halide Add alkyl halide deprotonation->add_alkyl_halide 3 heat Heat and monitor (TLC) add_alkyl_halide->heat 4 quench Quench with water heat->quench 5 extract Extract with organic solvent quench->extract 6 wash Wash with water and brine extract->wash 7 dry Dry and concentrate wash->dry 8 purify Purify (chromatography/ distillation) dry->purify 9 end Final Product purify->end 10

Caption: General experimental workflow for the etherification of 2-chloro-4-fluorophenol.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation poor_reagents Poor Reagent Quality? start->poor_reagents low_temp Reaction Temperature Too Low? start->low_temp wrong_alkyl_halide Inappropriate Alkyl Halide? start->wrong_alkyl_halide use_stronger_base Use stronger/excess base (e.g., NaH, K₂CO₃) incomplete_deprotonation->use_stronger_base check_purity Check purity of all reagents and use anhydrous solvent poor_reagents->check_purity increase_temp Increase reaction temperature and monitor by TLC low_temp->increase_temp use_primary_halide Use primary alkyl halide wrong_alkyl_halide->use_primary_halide

Caption: Troubleshooting guide for low or no product yield in the etherification reaction.

O_vs_C_Alkylation cluster_O_alkylation O-Alkylation (Desired) cluster_C_alkylation C-Alkylation (Side Reaction) phenoxide 2-Chloro-4-fluorophenoxide Ion (Ambident Nucleophile) O_product Ether Product phenoxide->O_product Attack at Oxygen C_product C-Alkylated Phenol phenoxide->C_product Attack at Ring Carbon O_conditions Favored by: - Polar aprotic solvents (DMF, DMSO) - Larger counter-ions (K⁺, Cs⁺) C_conditions Favored by: - Protic solvents (Water, Ethanol)

References

Removal of unreacted starting materials from 2-Chloro-4-fluorophenetole product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of unreacted starting materials from the 2-Chloro-4-fluorophenetole synthesis product.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved via a Williamson ether synthesis. In this reaction, 2-Chloro-4-fluorophenol is reacted with an ethylating agent in the presence of a base. Therefore, the primary unreacted starting materials you are likely to encounter in your crude product are:

  • 2-Chloro-4-fluorophenol

  • Ethylating agent (e.g., ethyl bromide or diethyl sulfate)

Q2: What are the key physical properties of the product and potential unreacted starting materials?

A2: Understanding the physical properties of your product and impurities is crucial for selecting and optimizing a purification strategy. The table below summarizes the key properties of this compound and the common starting materials.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
This compound C₈H₈ClFO174.60Not readily availableNot readily availableLikely insoluble
2-Chloro-4-fluorophenolC₆H₄ClFO146.5588 °C / 4 mmHg[1]23 °C[1][2]Slightly soluble[2]
Ethyl BromideC₂H₅Br108.9738.4 °C-119 °CSlightly soluble
Diethyl Sulfate(C₂H₅)₂SO₄154.18209 °C (decomposes)-25 °CReacts with water

Q3: What is the most common side reaction in the Williamson ether synthesis of this compound?

A3: The most common side reaction is the E2 (elimination) reaction of the ethylating agent, which is competitive with the desired SN2 (substitution) reaction. This is more prevalent if using secondary or tertiary alkyl halides, though less of a concern with primary ethylating agents. The alkoxide, being a strong base, can abstract a proton, leading to the formation of an alkene instead of the desired ether.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted 2-Chloro-4-fluorophenol in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • Extra peaks in ¹H NMR, particularly in the aromatic and hydroxyl regions.

  • An additional spot on a TLC analysis of the final product.

Root Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of the ethylating agent and base were used. - Verify reaction time and temperature are sufficient for complete conversion.
Inefficient Extraction - The unreacted phenol can be removed by liquid-liquid extraction with an aqueous base solution (e.g., 5-10% NaOH or K₂CO₃). The acidic phenol will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer, while the ether product remains in the organic layer.[3] - Perform multiple extractions with the basic solution to ensure complete removal. - After basic extraction, wash the organic layer with water to remove any residual base, followed by a brine wash to aid in drying.
Similar Boiling Points - The boiling points of 2-Chloro-4-fluorophenol and this compound may be close, making separation by simple distillation challenging. - Fractional distillation under reduced pressure is recommended. Use a column with high theoretical plates (e.g., a Vigreux or packed column). - Optimize the distillation by carefully controlling the temperature and pressure to achieve a good separation.
Issue 2: Presence of Unreacted Ethylating Agent in the Final Product

Symptoms:

  • A lower than expected boiling point for the initial fractions during distillation (if using a low-boiling ethylating agent like ethyl bromide).

  • Characteristic peaks of the ethylating agent in the ¹H NMR spectrum of the crude product.

Root Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Reagent - If a low-boiling ethylating agent like ethyl bromide (BP: 38.4 °C) was used, it can often be removed by evaporation under reduced pressure (rotary evaporation) after the reaction is complete.
High-Boiling Reagent - If a high-boiling ethylating agent like diethyl sulfate (BP: 209 °C with decomposition) was used, it will likely remain with the product after evaporation of the solvent. - Diethyl sulfate will hydrolyze in the presence of water. Quenching the reaction with water and subsequent aqueous workup will help to decompose and remove it. - Careful fractional distillation under reduced pressure can separate the product from the higher-boiling diethyl sulfate.

Experimental Protocols

Protocol 1: Basic Extraction to Remove Unreacted 2-Chloro-4-fluorophenol

Objective: To separate the desired this compound from unreacted 2-Chloro-4-fluorophenol.

Materials:

  • Crude this compound product dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 5% aqueous sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Beakers and flasks.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the extraction with a fresh portion of 5% NaOH solution.

  • Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate drying. Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry flask and add a drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude this compound (in organic solvent) extraction Liquid-Liquid Extraction (with 5% NaOH) crude->extraction aqueous_layer Aqueous Layer (contains sodium 2-chloro-4-fluorophenoxide) extraction->aqueous_layer Separate organic_layer Organic Layer (contains product and residual ethylating agent) extraction->organic_layer Separate wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Dry with Anhydrous MgSO4 wash_brine->drying filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation (under reduced pressure) evaporation->distillation final_product Pure this compound distillation->final_product Collect correct fraction impurities Unreacted Starting Materials distillation->impurities Separate

Caption: General purification workflow for this compound.

Troubleshooting Logic for Phenol Impurity

TroubleshootingPhenol start Phenol Impurity Detected in Final Product check_reaction Was the reaction driven to completion? start->check_reaction optimize_reaction Optimize reaction conditions: - Check stoichiometry - Increase reaction time/temperature check_reaction->optimize_reaction No check_extraction Was basic extraction performed correctly? check_reaction->check_extraction Yes optimize_reaction->start optimize_extraction Optimize extraction: - Increase number of extractions - Ensure proper mixing check_extraction->optimize_extraction No check_distillation Is distillation effective? check_extraction->check_distillation Yes optimize_extraction->start optimize_distillation Optimize distillation: - Use a fractional distillation column - Adjust pressure and temperature check_distillation->optimize_distillation No end Pure Product check_distillation->end Yes optimize_distillation->start

Caption: Troubleshooting logic for removing unreacted phenol.

References

Safe handling and storage procedures for 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Chloro-4-fluorophenetole?

A1: Based on data from similar compounds like 2-Chloro-4-fluorophenol, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause skin and serious eye irritation.[1][3] Due to the presence of chloro and fluoro groups on an aromatic ring, it may also cause respiratory irritation.[1][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is crucial. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed to prevent exposure to moisture and air.[4][5] It is advisable to store it in a locked cabinet or an area with restricted access.[3]

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate action is critical:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7]

Troubleshooting Guide

Issue 1: A small spill of this compound has occurred in the chemical fume hood.

Solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Containment: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to absorb the spill.[3]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[3][5][7]

Issue 2: The container of this compound appears to be leaking.

Solution:

  • Assess the Situation: If the leak is significant, evacuate the area and follow your institution's emergency procedures.

  • Don Appropriate PPE: Wear the full required PPE, including respiratory protection if necessary.

  • Contain the Leak: If safe to do so, place the leaking container in a larger, secondary container to contain any further spillage.

  • Transfer Material: If possible and safe, transfer the material to a new, appropriate, and properly labeled container.

  • Clean-up: Follow the spill cleanup procedure outlined in "Issue 1" for any material that has already leaked.

  • Report: Report the incident to your supervisor and your institution's safety office.

Quantitative Data Summary

Since no specific data is available for this compound, the table below presents data for the closely related compound, 2-Chloro-4-fluorophenol, for reference.

PropertyValue for 2-Chloro-4-fluorophenol
Molecular FormulaC₆H₄ClFO
Molecular Weight146.54 g/mol [1]
AppearanceWhite or Colorless to Light orange to Yellow powder to lump to clear liquid
Purity>98.0% (GC)
Storage TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C)

Experimental Protocols & Visualizations

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Seal Container Immediately handle_transfer->handle_seal store_label Ensure Proper Labeling handle_seal->store_label Proceed to Storage cleanup_decon Decontaminate Work Area handle_seal->cleanup_decon Proceed to Cleanup store_location Store in Cool, Dry, Well-Ventilated Area store_label->store_location store_secure Store in Locked Cabinet store_location->store_secure cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Logical workflow for the safe handling and storage of this compound.

Spill Response Troubleshooting Guide

This diagram provides a logical workflow for responding to a chemical spill of this compound.

Spill Response Workflow cluster_small_spill Small Spill (Inside Fume Hood) cluster_large_spill Large Spill (Outside Fume Hood) start Spill Occurs assess Assess Spill Size and Risk start->assess small_alert Alert Nearby Personnel assess->small_alert Small & Contained large_evacuate Evacuate Immediate Area assess->large_evacuate Large or Uncontained small_contain Contain with Absorbent small_alert->small_contain small_collect Collect Waste small_contain->small_collect small_decon Decontaminate Area small_collect->small_decon small_dispose Dispose of Hazardous Waste small_decon->small_dispose end Incident Reported small_dispose->end large_alert Alert EH&S / Emergency Response large_evacuate->large_alert large_secure Secure the Area large_alert->large_secure large_await Await Professional Response large_secure->large_await large_await->end

Caption: Troubleshooting workflow for a chemical spill of this compound.

References

Managing thermal decomposition of 2-Chloro-4-fluorophenetole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluorophenetole. The following information addresses common issues related to thermal decomposition and other side reactions that may be encountered during synthesis, particularly when employing the Williamson ether synthesis method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-Chloro-4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.

Q2: What are the primary concerns regarding thermal stability during this synthesis?

A2: The primary concern is the thermal decomposition of the desired product, this compound, and the promotion of unwanted side reactions at elevated temperatures. High temperatures can lead to the cleavage of the ether bond and other degradation pathways, reducing the yield and purity of the final product.

Q3: What are the likely byproducts if thermal decomposition occurs?

A3: Thermal decomposition of this compound can lead to the formation of 2-Chloro-4-fluorophenol and ethylene as primary degradation products. Additionally, side reactions promoted by heat during synthesis can result in the formation of C-alkylated and over-alkylated products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on mitigating thermal decomposition and other temperature-related side reactions.

Problem Potential Cause Recommended Solution
Low yield of this compound Thermal decomposition of the product: The reaction temperature may be too high, leading to the cleavage of the ether linkage.- Maintain a reaction temperature between 80-120°C. - Monitor the reaction progress closely and stop the reaction once the starting material is consumed. - Use a milder ethylating agent if possible.
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.- Gradually increase the reaction time. - Ensure the temperature is within the optimal range of 80-120°C.
Side reactions: Competing reactions, such as C-alkylation or elimination of the ethylating agent, may be occurring.- Use a polar aprotic solvent like DMF or acetonitrile. - Choose a base that is strong enough to deprotonate the phenol but not so strong as to promote elimination of the ethylating agent.
Presence of 2-Chloro-4-fluorophenol in the final product Incomplete reaction: Not all of the starting 2-Chloro-4-fluorophenol was converted to the phenoxide or reacted with the ethylating agent.- Ensure a slight excess of the ethylating agent is used. - Increase the reaction time.
Product decomposition: The desired ether product may be decomposing back to the starting phenol under the reaction conditions.- Lower the reaction temperature. - Work up the reaction promptly upon completion.
Formation of colored impurities Oxidation of the phenoxide intermediate: The phenoxide can be sensitive to air, especially at higher temperatures, leading to colored oxidation byproducts.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Use degassed solvents.
Decomposition of the solvent: Some solvents may decompose at elevated temperatures, leading to impurities.- Ensure the chosen solvent is stable at the reaction temperature.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 2-Chloro-4-fluorophenol (1.0 eq), a suitable base (e.g., potassium carbonate, 1.5 eq), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Thermal_Decomposition_Pathway This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products High Temperature Heat Heat Heat->Decomposition_Products 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Decomposition_Products->2-Chloro-4-fluorophenol Ethylene Ethylene Decomposition_Products->Ethylene

Caption: Thermal decomposition of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Heating Heating (80-120°C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Workup Reaction Workup Monitoring->Workup Low_Yield Low Yield? Monitoring->Low_Yield Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product Impurities Impurities Present? Purification->Impurities Check_Temp Check Temperature Low_Yield->Check_Temp Yes Low_Yield->Impurities No Check_Time Check Reaction Time Check_Temp->Check_Time Check_Reagents Check Reagents/Solvent Check_Time->Check_Reagents Check_Reagents->Heating Impurities->Final_Product No Inert_Atmosphere Ensure Inert Atmosphere Impurities->Inert_Atmosphere Yes Optimize_Purification Optimize Purification Inert_Atmosphere->Optimize_Purification Optimize_Purification->Purification

Caption: Troubleshooting workflow for synthesis.

Logical_Relationships Temperature Temperature Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Increases Decomposition_Rate Decomposition_Rate Temperature->Decomposition_Rate Increases exponentially Product_Yield Product_Yield Reaction_Rate->Product_Yield Positively impacts (to a point) Decomposition_Rate->Product_Yield Negatively impacts Product_Purity Product_Purity Decomposition_Rate->Product_Purity Negatively impacts

Caption: Relationship between temperature and reaction outcome.

Validation & Comparative

Confirming the Molecular Structure of 2-Chloro-4-fluorophenetole: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Structural Elucidation of 2-Chloro-4-fluorophenetole Utilizing Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of 2D NMR techniques for the structural confirmation of this compound. The following sections present predicted ¹H and ¹³C NMR data, key correlation insights from COSY, HSQC, and HMBC spectra, and standardized experimental protocols.

Predicted NMR Data for this compound

To facilitate the structural analysis, ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational models. These values serve as a benchmark for comparing experimental data. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H37.15ddJ(H3-H5) = ~2.5, J(H3-F) = ~8.0
H57.05dddJ(H5-H6) = ~8.5, J(H5-H3) = ~2.5, J(H5-F) = ~5.0
H66.90ddJ(H6-H5) = ~8.5, J(H6-F) = ~9.0
H7 (CH₂)4.08qJ(H7-H8) = 7.0
H8 (CH₃)1.42tJ(H8-H7) = 7.0

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)
C1154.5
C2119.0 (d, J(C2-F) = ~25 Hz)
C3117.5 (d, J(C3-F) = ~8 Hz)
C4158.0 (d, J(C4-F) = ~245 Hz)
C5116.0 (d, J(C5-F) = ~23 Hz)
C6115.8 (d, J(C6-F) = ~8 Hz)
C7 (CH₂)64.5
C8 (CH₃)14.8

2D NMR Correlation Analysis

The structural connectivity of this compound can be unequivocally confirmed by analyzing the cross-peaks in various 2D NMR spectra. The expected key correlations are outlined below.

Table 3: Key Expected 2D NMR Correlations

ExperimentCorrelation TypeKey Expected Cross-PeaksInsight Provided
COSY ¹H-¹HH5 ↔ H6; H7 ↔ H8Confirms the ethyl group and adjacent aromatic protons.
HSQC ¹H-¹³C (1-bond)H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7; H8 ↔ C8Directly links protons to their attached carbons.
HMBC ¹H-¹³C (2-3 bonds)H7 ↔ C1; H8 ↔ C7; H6 ↔ C1, C2, C4; H3 ↔ C1, C2, C5Establishes the connectivity between the ethyl group and the aromatic ring, and confirms the substitution pattern.

Experimental Protocols

The following are standard protocols for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard cosygpqf or similar.

    • Spectral Width (F1 and F2): 0-10 ppm.

    • Number of Scans (ns): 2-4.

    • Number of Increments (F1): 256-512.

    • Relaxation Delay: 1.5-2.0 s.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard hsqcedetgpsp or similar for multiplicity editing.

    • Spectral Width (F2 - ¹H): 0-10 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Number of Scans (ns): 2-8.

    • Number of Increments (F1): 128-256.

    • Relaxation Delay: 1.5 s.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard hmbcgplpndqf or similar.

    • Spectral Width (F2 - ¹H): 0-10 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Number of Scans (ns): 4-16.

    • Number of Increments (F1): 256-512.

    • Relaxation Delay: 1.5-2.0 s.

    • Long-range Coupling Delay: Optimized for 8 Hz.

Mandatory Visualizations

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams have been generated.

Caption: Structure of this compound with atom numbering.

cluster_exp Experimental Workflow cluster_analysis Data Analysis Sample Sample Preparation Acquire1D 1D NMR Acquisition (¹H, ¹³C) Sample->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Data Processing (FT, Phasing, Baseline) Acquire2D->Process Raw Data Assign1D 1D Spectra Assignment Process->Assign1D Correlate2D 2D Spectra Correlation (COSY, HSQC, HMBC) Assign1D->Correlate2D Structure Structure Confirmation Correlate2D->Structure

Caption: Workflow for 2D NMR-based structural confirmation.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of impurities and intermediates like 2-Chloro-4-fluorophenetole is critical for ensuring product quality, safety, and regulatory compliance. The selection and validation of an appropriate analytical technique are paramount. This guide provides an objective comparison of two powerful analytical methods frequently employed for the quantification of halogenated organic compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of publicly available direct cross-validation studies for this compound, this guide presents a comparative framework based on established methodologies for the structurally similar compound, 2-Chloro-4-fluorophenol, and other related halogenated phenols. The presented data is illustrative and serves as a practical resource for method development and validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the anticipated performance characteristics for each method in the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 100 ng/L
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.1 - 200 ng/L
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%

Experimental Workflow and Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. A general workflow for this process is outlined below.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation Method 1 (e.g., HPLC-UV) Method 1 (e.g., HPLC-UV) Specificity Specificity Method 1 (e.g., HPLC-UV)->Specificity Method 2 (e.g., GC-MS) Method 2 (e.g., GC-MS) Method 2 (e.g., GC-MS)->Specificity Linearity & Range Linearity & Range Accuracy & Precision Accuracy & Precision LOD & LOQ LOD & LOQ Robustness Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Statistical Comparison of Results Statistical Comparison of Results Assessment of Agreement Assessment of Agreement Method Equivalency Decision Method Equivalency Decision Assessment of Agreement->Method Equivalency Decision

Workflow for cross-validation of analytical methods.

Experimental Protocols

The following protocols are proposed as a starting point for the quantification of this compound and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar organic compounds.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: Approximately 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 100 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to be Assessed: Assess specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high selectivity and sensitivity, making it ideal for trace-level detection and confirmation.

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 80°C (hold for 2 minutes), ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate. Generate a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Extract the this compound from the sample matrix using an appropriate solvent.

  • Validation Parameters to be Assessed: As with the HPLC method, assess specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.

A Comparative Guide to the Reactivity of 2-Chloro-4-fluorophenetole and Other Halogenated Phenetoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-fluorophenetole with other halogenated phenetoles. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes, predicting reaction outcomes, and developing new chemical entities. The information presented herein is supported by established principles of physical organic chemistry and extrapolated experimental data from closely related compounds.

Introduction to Halogenated Phenetoles

Halogenated phenetoles are a class of aromatic ethers characterized by an ethoxy group (-OCH₂CH₃) and one or more halogen substituents on the benzene ring. The nature, number, and position of these halogens significantly influence the electron density of the aromatic ring and the lability of the carbon-halogen bonds. This, in turn, dictates their reactivity in various organic transformations, most notably nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling reactions.

This compound possesses a unique combination of an ortho-chloro and a para-fluoro substituent. This substitution pattern creates a specific electronic environment that modulates its reactivity in comparison to other di- and mono-halogenated analogs.

Comparative Reactivity Analysis

The reactivity of halogenated phenetoles is primarily governed by the interplay of the inductive and resonance effects of the ethoxy group and the halogen substituents. The ethoxy group is an activating, ortho, para-directing group due to its +R (resonance) effect, which donates electron density to the ring. Conversely, halogens are deactivating via their -I (inductive) effect but are also ortho, para-directing due to their +R effect.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (typically a halogen) on the aromatic ring. The rate of this reaction is highly dependent on the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex).

Key Reactivity Principles:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs ortho or para to the leaving group accelerates the reaction by stabilizing the Meisenheimer complex.

  • The "Element Effect": In SNAr, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive effect of fluorine, making the ipso-carbon more electrophilic. The C-F bond strength is less critical as its cleavage is not in the rate-determining step.[1][2]

Comparative Reactivity of this compound: In this compound, both halogens can potentially act as leaving groups.

  • Displacement of Fluorine: The fluorine at the C4 position is para to the activating ethoxy group and meta to the chloro group. The chloro group provides additional electron withdrawal, activating the ring towards nucleophilic attack.

  • Displacement of Chlorine: The chlorine at the C2 position is ortho to the activating ethoxy group and meta to the fluoro group.

Considering the "element effect", the C-F bond is generally more susceptible to nucleophilic attack in activated systems. Therefore, nucleophilic substitution is more likely to occur at the C4 position, displacing the fluorine atom.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Halogens, while deactivating overall, are also ortho, para-directors.

Key Reactivity Principles:

  • Activating/Deactivating Effects: The ethoxy group strongly activates the ring, while halogens deactivate it through their inductive effect. The overall reactivity is a balance of these effects.

  • Directing Effects: The positions for electrophilic attack are primarily determined by the powerful directing effect of the ethoxy group.

Comparative Reactivity of this compound: The available positions for electrophilic attack on this compound are C3, C5, and C6. The C6 position is ortho to the ethoxy group and is the most likely site for substitution due to the strong activating and directing effect of the ethoxy group. The C3 and C5 positions are less favored. Compared to a monohalogenated phenetole, the presence of two deactivating halogens will reduce the overall rate of electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In these reactions, a carbon-carbon bond is formed between an organoboron compound and an organic halide. The reactivity of the aryl halide is largely dependent on the strength of the carbon-halogen bond.

Key Reactivity Principles:

  • Bond Dissociation Energy: The ease of oxidative addition of the palladium catalyst to the C-X bond follows the order I > Br > Cl >> F. Aryl fluorides are generally unreactive under standard Suzuki conditions.

Comparative Reactivity of this compound: In a Suzuki-Miyaura coupling reaction, the C-Cl bond at the C2 position of this compound would be expected to react preferentially over the much stronger C-F bond at the C4 position. Therefore, cross-coupling will selectively occur at the C2 position.

Data Presentation

While direct comparative kinetic data for this compound is scarce in the literature, the following table provides a comparison of the reactivity of closely related 4-haloanisoles in key organic reactions. Given the similar electronic properties of methoxy and ethoxy groups, these data provide a strong basis for predicting the relative reactivity of the corresponding phenetoles.

Reaction Type4-Fluoroanisole4-ChloroanisoleRelative ReactivitySupporting Rationale
Electrophilic Aromatic Substitution (Nitration) More ReactiveLess ReactivekF / kCl ≈ 5.6The stronger +R effect of fluorine outweighs its stronger -I effect, leading to a less deactivated ring compared to 4-chloroanisole.
Nucleophilic Aromatic Substitution (N-Arylation of Indole) Higher Yield (85%)Lower Yield (25%)F >> ClThe high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Generally UnreactiveReactiveCl >> FThe lower C-Cl bond dissociation energy facilitates the crucial oxidative addition step of the palladium catalyst.

Data extrapolated from comparative studies on haloanisoles.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound with other halogenated phenetoles.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment allows for the direct comparison of the relative reactivity of two different halogenated phenetoles towards a common nucleophile.

Materials:

  • This compound

  • An alternative halogenated phenetole (e.g., 2,4-dichlorophenetole)

  • Nucleophile (e.g., morpholine or sodium methoxide)

  • Solvent (e.g., DMSO or DMF)

  • Internal standard for GC or HPLC analysis (e.g., decane or dodecane)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine equimolar amounts (e.g., 1.0 mmol) of this compound and the second halogenated phenetole.

  • Add the solvent (e.g., 10 mL) and the internal standard (e.g., 0.5 mmol).

  • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 mmol) to initiate the reaction. The nucleophile should be the limiting reagent.

  • Stir the reaction mixture at a constant temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC or HPLC.

  • Quantify the consumption of each starting material relative to the internal standard. The compound that is consumed faster is the more reactive substrate.

Protocol 2: Monitoring Suzuki-Miyaura Cross-Coupling by GC-MS

This protocol outlines a method for comparing the rate of Suzuki-Miyaura coupling for different halogenated phenetoles.

Materials:

  • Halogenated phenetole (e.g., this compound)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., toluene/ethanol/water mixture)

  • Internal standard for GC-MS analysis

Procedure:

  • To a Schlenk tube, add the halogenated phenetole (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 10 mL) and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • At specified time points, withdraw a small aliquot of the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS to determine the conversion of the starting material and the formation of the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate. Compare the rates obtained for different halogenated phenetoles under identical conditions.

Visualizations

Logical Relationship of Reactivity in Different Reaction Types

G Reactivity of Halogenated Phenetoles cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Electrophilic Aromatic Substitution (EAS) cluster_2 Palladium-Catalyzed Cross-Coupling SNAr_Reactivity Reactivity Order: F > Cl > Br > I SNAr_Reason Reason: Rate-determining nucleophilic attack facilitated by high electronegativity SNAr_Reactivity->SNAr_Reason EAS_Reactivity Reactivity Order: -OEt > -F > -Cl > -Br > -I (for overall ring activation) EAS_Reason Reason: Balance of activating (+R) and deactivating (-I) effects EAS_Reactivity->EAS_Reason CC_Reactivity Reactivity Order: I > Br > Cl >> F CC_Reason Reason: Ease of oxidative addition (C-X bond strength) CC_Reactivity->CC_Reason Phenetole Halogenated Phenetole Phenetole->SNAr_Reactivity undergoes Phenetole->EAS_Reactivity undergoes Phenetole->CC_Reactivity undergoes

Caption: Comparative reactivity trends of halogenated phenetoles in different reaction types.

Experimental Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare equimolar solutions of Phenetole A and Phenetole B with internal standard mix Combine reactants and initiate reaction at constant T prep_reactants->mix prep_reagent Prepare solution of limiting reagent (e.g., nucleophile) prep_reagent->mix sample Withdraw aliquots at regular time intervals mix->sample quench Quench reaction in aliquots sample->quench analyze Analyze by GC or HPLC quench->analyze plot Plot concentration vs. time analyze->plot compare Compare reaction rates plot->compare

Caption: Workflow for competitive kinetic analysis of halogenated phenetoles.

References

Comparative Analysis of the Biological Activities of 2-Chloro-4-fluorophenetole and 2-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals.

Introduction

In the realm of medicinal chemistry and drug discovery, the functional groups appended to a core scaffold can dramatically influence biological activity. This guide provides a comparative overview of 2-Chloro-4-fluorophenetole and 2-Chloro-4-fluorophenol, two structurally related halogenated aromatic compounds. While 2-Chloro-4-fluorophenol is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, comprehensive biological data for both this compound and its ethyl ether derivative, this compound, is not extensively available in public literature.

This comparison synthesizes the limited available information and draws inferences from the known biological activities of structurally similar phenolic and phenetole compounds to provide a predictive framework for their potential biological effects. The primary structural difference lies in the substitution at the oxygen atom: a hydroxyl group in the phenol versus an ethoxy group in the phenetole. This seemingly minor alteration can significantly impact physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn dictate the compound's pharmacokinetic and pharmacodynamic profiles.

Due to a notable lack of direct comparative studies and sparse quantitative biological data for this compound, this guide will focus on a theoretical comparison based on the general properties of phenols and phenetoles, supplemented with available data on related halogenated compounds.

Physicochemical Properties and Predicted Biological Relevance

A fundamental aspect influencing biological activity is the molecule's ability to traverse cellular membranes and interact with target macromolecules. The presence of the ethyl group in this compound in place of the acidic proton of 2-Chloro-4-fluorophenol is expected to increase its lipophilicity. This could potentially enhance its ability to cross lipid bilayers, possibly leading to altered cellular uptake and distribution. Conversely, the loss of the acidic proton and the ability to act as a hydrogen bond donor may reduce its interaction with certain biological targets that rely on such interactions.

Property2-Chloro-4-fluorophenolThis compoundPredicted Implication for Biological Activity
Structure Phenolic hydroxyl group (-OH)Ethoxy group (-OCH2CH3)The -OH group can act as a hydrogen bond donor and is weakly acidic, potentially interacting with specific receptor sites. The -OCH2CH3 group is bulkier, more lipophilic, and lacks the acidic proton, likely altering target binding and metabolic pathways.
Lipophilicity (logP) LowerHigher (Predicted)Increased lipophilicity of the phenetole may enhance membrane permeability and absorption, but could also lead to increased non-specific binding and different distribution in the body.
Metabolism Subject to phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) conjugation at the hydroxyl group.The ether linkage is a potential site for O-dealkylation by cytochrome P450 enzymes, which would convert it to 2-Chloro-4-fluorophenol in vivo.The phenetole may act as a prodrug of the phenol, leading to a different pharmacokinetic profile and potentially a longer duration of action.

Postulated Biological Activities

Based on the known activities of other halogenated phenols and their ether derivatives, we can postulate potential biological activities for the two compounds of interest.

Antimicrobial Activity

Halogenated phenols are known to exhibit antimicrobial properties. Their mechanism of action often involves disruption of microbial cell membranes, inhibition of essential enzymes, or interference with energy production. The increased lipophilicity of this compound might enhance its ability to intercalate into bacterial cell membranes, potentially leading to greater antibacterial activity compared to its phenolic counterpart. However, the specific interactions of the phenolic hydroxyl group with microbial targets could also be a critical determinant of its efficacy.

Cytotoxicity and Anticancer Potential

Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The conversion of the hydroxyl group to an ether in this compound could modulate its cytotoxic profile. For instance, if the phenolic hydroxyl group is essential for a specific interaction with a cancer-related target, the phenetole might be less active. Conversely, if enhanced cellular uptake is a key factor, the more lipophilic phenetole could exhibit greater potency.

Potential Signaling Pathways Involved

While specific signaling pathways modulated by this compound and 2-Chloro-4-fluorophenol have not been elucidated, studies on other chlorophenols and phenolic compounds suggest potential involvement of several key cellular signaling cascades. Environmental toxicants, including some chlorophenols, have been shown to activate stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB signaling pathway. These pathways are central regulators of inflammation, cell survival, and apoptosis.

The induction of apoptosis is a common mechanism of cytotoxicity for many chemical compounds. This process is governed by a complex network of signaling molecules, including the Bcl-2 family of proteins and caspases. It is plausible that both 2-Chloro-4-fluorophenol and its phenetole derivative could induce apoptosis through modulation of these pathways.

G Hypothetical Signaling Pathways Potentially Modulated by Halogenated Phenols cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Responses Halogenated Phenol Halogenated Phenol MAPK_Pathways MAPK Pathways (ERK, JNK, p38) Halogenated Phenol->MAPK_Pathways NF_kB_Pathway NF-κB Pathway Halogenated Phenol->NF_kB_Pathway Inflammation Inflammation MAPK_Pathways->Inflammation Apoptosis Apoptosis MAPK_Pathways->Apoptosis NF_kB_Pathway->Inflammation Cell_Survival Cell_Survival NF_kB_Pathway->Cell_Survival

Caption: Hypothetical signaling pathways affected by halogenated phenols.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 2-Chloro-4-fluorophenol, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Serial twofold dilutions of this compound and 2-Chloro-4-fluorophenol are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

G Workflow for Antimicrobial Susceptibility Testing Bacterial_Culture Bacterial Culture Standardized_Inoculum Prepare Standardized Inoculum Bacterial_Culture->Standardized_Inoculum Inoculation Inoculate Microtiter Plate Standardized_Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions of Test Compounds Compound_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and 2-Chloro-4-fluorophenol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Workflow for Cytotoxicity (MTT) Assay Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion and Future Directions

The biological activities of this compound and 2-Chloro-4-fluorophenol remain largely unexplored. Based on the structural differences and the known properties of related compounds, it is hypothesized that the phenetole derivative will exhibit increased lipophilicity, which may lead to enhanced membrane permeability and potentially altered biological activity profiles compared to its phenolic precursor. The phenetole may also act as a prodrug, being metabolized to the phenol in vivo.

To provide a definitive comparison, rigorous experimental evaluation is essential. The antimicrobial and cytotoxicity assays outlined in this guide represent foundational experiments to elucidate the biological potential of these compounds. Further studies could explore their effects on specific enzymes, receptors, and signaling pathways to unravel their mechanisms of action. Such research will be invaluable for guiding the future design and development of novel therapeutic agents based on these halogenated scaffolds.

A Comparative Guide to the Synthetic Routes of Substituted Fluorophenetoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted fluorophenetoles are valuable structural motifs in medicinal chemistry and materials science. The presence of the fluoro and ethoxy groups can significantly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of these compounds can be achieved through several key methodologies. This guide provides a comparative overview of the most common synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, Ullmann Condensation, and Buchwald-Hartwig Etherification. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the reaction pathways to aid in the selection of the most appropriate synthetic strategy.

Comparison of Synthetic Routes

The choice of synthetic route to a particular substituted fluorophenetole is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic ring. Below is a comparative summary of the key reaction parameters for the synthesis of a representative substituted fluorophenetole, 4-ethoxy-2-fluoro-1-nitrobenzene, and analogous structures.

Reaction TypeStarting MaterialsKey Reagents & ConditionsTypical YieldReaction TimeTemperature
SNAr 1,2-Difluoro-4-nitrobenzene, Sodium ethoxideDMF, 0 °C to RT80-95%[1]4-6 hours[1]0 °C to RT
Williamson Ether Synthesis 2-Fluoro-4-nitrophenol, Ethyl iodideK₂CO₃, Butanone50-95% (general)[2]1 hour[3]Reflux
Ullmann Condensation 4-Bromo-2-fluoronitrobenzene, Sodium ethoxideCuI, Ligands (e.g., 1,10-phenanthroline), High Temp.Moderate to Good (general)Variable>100 °C
Buchwald-Hartwig Etherification 2-Fluoro-4-nitrophenol, Ethyl bromidePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)Good to Excellent (general)VariableRT to 100 °C

Reaction Pathways and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of substituted fluorophenetoles, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine leaving group. The reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism start 1,2-Difluoro-4-nitrobenzene + NaOEt intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-Ethoxy-2-fluoro-1-nitrobenzene intermediate->product Elimination of F⁻

Caption: SNAr mechanism for the synthesis of 4-ethoxy-2-fluoro-1-nitrobenzene.

Experimental Protocol: Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene via SNAr [1]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-difluoronitrobenzene in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of substituted fluorophenetoles, this route involves the O-alkylation of a substituted fluorophenol with an ethyl halide. The reaction proceeds via an S(_N)2 mechanism.

Williamson_Ether_Synthesis start 2-Fluoro-4-nitrophenol phenoxide 2-Fluoro-4-nitrophenoxide start->phenoxide Deprotonation (Base) product 2-Fluoro-4-ethoxynitrobenzene phenoxide->product SN2 Attack reagent Ethyl Iodide reagent->product

Caption: Williamson ether synthesis of a substituted fluorophenetole.

Experimental Protocol: General Williamson Ether Synthesis [3]

  • Reaction Setup: In a dry round-bottom flask, dissolve the substituted fluorophenol in a suitable solvent such as butanone.

  • Base Addition: Add a base, such as finely pulverized potassium carbonate, to the flask.

  • Alkylating Agent Addition: Carefully add the ethylating agent (e.g., ethyl iodide) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1 hour with stirring.

  • Work-up: After cooling, add water to the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent like tert-butyl methyl ether.

  • Purification: Wash the organic layer with aqueous NaOH and brine. Dry the organic layer and evaporate the solvent. The crude product can be purified by recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol. Traditionally, this reaction requires harsh conditions, including high temperatures. However, modern modifications have been developed that utilize ligands to facilitate the reaction under milder conditions. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[4]

Ullmann_Condensation start Substituted Fluoroaryl Halide + Sodium Ethoxide product Substituted Fluorophenetole start->product C-O Coupling catalyst Cu(I) Catalyst catalyst->product

Caption: General scheme for the Ullmann condensation.

Experimental Protocol: General Ullmann-type Ether Synthesis [4]

  • Reaction Setup: In a reaction vessel, combine the substituted fluoroaryl halide, the alcohol or alkoxide, a copper(I) salt (e.g., CuI), a suitable ligand (e.g., a diamine or amino acid), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to a high temperature (often >100 °C) under an inert atmosphere for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a solvent and washed with aqueous solutions to remove the copper catalyst and salts. The product is then isolated and purified by chromatography or recrystallization.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of aryl ethers.[5] This palladium-catalyzed cross-coupling reaction can tolerate a wide range of functional groups.

Buchwald_Hartwig_Etherification start Substituted Fluorophenol + Ethyl Halide/Tosylatee product Substituted Fluorophenetole start->product C-O Cross-Coupling catalyst Pd(0) Catalyst + Ligand + Base catalyst->product

Caption: General scheme for Buchwald-Hartwig etherification.

Experimental Protocol: General Buchwald-Hartwig C-O Coupling [6]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand are added to a dry reaction flask.

  • Reagent Addition: The aryl halide or triflate, the alcohol, a base (e.g., NaOt-Bu, Cs₂CO₃), and a dry, deoxygenated solvent (e.g., toluene, dioxane) are added.

  • Reaction: The reaction mixture is heated (typically between room temperature and 110 °C) and stirred for the required time until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with a solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Conclusion

The synthesis of substituted fluorophenetoles can be accomplished through several reliable methods. The SNAr reaction is highly efficient when the fluoroaromatic precursor is activated by strong electron-withdrawing groups. The Williamson ether synthesis offers a straightforward approach starting from the corresponding fluorophenol. For less activated systems or when broader functional group tolerance is required, the metal-catalyzed Ullmann condensation and Buchwald-Hartwig etherification provide powerful alternatives, with the latter often proceeding under milder conditions. The selection of the optimal route will depend on a careful consideration of the specific substrate, desired scale, and available reagents and equipment.

References

A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-fluorophenetole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-Chloro-4-fluorophenetole.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound in complex matrices such as plasma, urine, or environmental samples depends on factors like required sensitivity, selectivity, sample throughput, and cost.

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity ng/mL to µg/mLpg/mL to ng/mLfg/mL to pg/mL
Sample Throughput HighModerateHigh
Sample Preparation Simple (dilution, filtration)Often requires derivatizationSimple to moderate (protein precipitation, filtration)
Instrumentation Cost LowModerateHigh
Matrix Effects Low to ModerateLowModerate to High
Compound Volatility Not a requisiteRequiredNot a requisite

Quantitative Performance Data for Analogous Compounds

The following tables summarize typical validation parameters for the quantitative analysis of chlorophenols in complex matrices using the discussed techniques. These values provide an estimate of the performance that could be expected for a validated this compound assay.

Table 1: Representative Performance of HPLC-UV for Phenolic Compounds in Water

Validation ParameterPerformance Data
Linearity (r²)> 0.99[1][2]
Linearity Range1 - 1000 µg/L[2]
Limit of Detection (LOD)0.5 - 10 µg/L[3]
Limit of Quantification (LOQ)4.38 - 167 ng/L (with SPE)[3]
Accuracy (% Recovery)84.8 - 129.7%[1]
Precision (%RSD)< 15%[4]

Table 2: Representative Performance of GC-MS for Halogenated Compounds in Urine

Validation ParameterPerformance Data
Linearity (r²)> 0.99
Linearity Range1 - 16,000 ng/L[5]
Limit of Detection (LOD)1.02 - 1.10 ng/L[5]
Limit of Quantification (LOQ)2.01 - 2.40 ng/L[5]
Accuracy (% Recovery)95.0 - 97.0%[5]
Precision (%RSD)< 8.2%[5]

Table 3: Representative Performance of LC-MS/MS for Chlorophenols in Plasma

Validation ParameterPerformance Data
Linearity (r²)≥ 0.9997[6][7]
Linearity Range0.054 - 54 mg/kg[6][7]
Limit of Detection (LOD)2.2 µg/kg[6][7]
Limit of Quantification (LOQ)10 - 400 ng/mL[8]
Accuracy (% Recovery)100 ± 14%[6][7]
Precision (%RSD)< 15%[6][7]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

Sample Preparation: Solid Phase Extraction (SPE) for Aqueous Matrices

SPE is a common technique for the extraction and pre-concentration of analytes from aqueous samples like water or diluted biological fluids.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction start Aqueous Sample (e.g., Water, Urine) acidify Acidify to pH ~2-4 start->acidify condition Condition SPE Cartridge (e.g., C18) with Methanol and Water acidify->condition load Load Acidified Sample condition->load wash Wash with Water to Remove Interferences load->wash elute Elute Analyte with Organic Solvent (e.g., Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by HPLC or LC-MS/MS reconstitute->end

SPE Workflow for Aqueous Samples

Protocol:

  • Conditioning: A C18 SPE cartridge is conditioned by passing methanol followed by deionized water.

  • Sample Loading: The aqueous sample, acidified to a pH of approximately 2-4, is passed through the cartridge.

  • Washing: The cartridge is washed with water to remove polar impurities.

  • Elution: this compound is eluted with a small volume of an organic solvent like methanol or acetonitrile.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of compounds with a UV chromophore, such as this compound.

HPLC_Workflow cluster_hplc HPLC System mobile_phase Mobile Phase (e.g., Acetonitrile/Water) pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column C18 Reverse-Phase Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system sample Prepared Sample in Vial sample->injector

HPLC-UV Experimental Workflow

Instrumentation:

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 280 nm).

  • Injection Volume: 10 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for volatile and semi-volatile compounds. For polar compounds like phenols and their derivatives, derivatization is often necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System sample Sample Extract derivatization Derivatization (e.g., Silylation) sample->derivatization injector GC Injector derivatization->injector column Capillary Column (e.g., DB-5ms) injector->column ms Mass Spectrometer (EI Source) column->ms data_system Data Acquisition ms->data_system

GC-MS Experimental Workflow

Instrumentation:

  • System: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

Derivatization Protocol (Silylation):

  • Evaporate the sample extract to dryness.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices.[9]

LCMSMS_Workflow cluster_lc LC System cluster_ms MS/MS System mobile_phase Mobile Phase pump UPLC/HPLC Pump mobile_phase->pump injector Autosampler pump->injector column Analytical Column injector->column ion_source Ion Source (ESI/APCI) column->ion_source quad1 Q1 (Precursor Ion Selection) ion_source->quad1 collision_cell Q2 (Fragmentation) quad1->collision_cell quad3 Q3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector sample Prepared Sample sample->injector

LC-MS/MS Experimental Workflow

Instrumentation:

  • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation for Plasma/Serum:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the mobile phase.

Conclusion

While specific validated methods for this compound are not currently published, established analytical techniques for similar halogenated and phenolic compounds provide a strong foundation for method development.

  • HPLC-UV is a suitable starting point for routine analysis in less complex matrices where high sensitivity is not required.

  • GC-MS is a powerful technique, especially for volatile matrices, but the likely need for derivatization adds a step to the sample preparation process.

  • LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.

The choice of method should be guided by the specific requirements of the research, including the matrix, the required limit of quantification, and available instrumentation. It is imperative that any chosen method be fully validated for the analysis of this compound in the specific matrix of interest to ensure accurate and reliable results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the stability of 2-Chloro-4-fluorophenetole against a selection of structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to inform decisions on handling, formulation, and storage. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates expected stability based on established chemical principles and data from analogous compounds.

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and its potential degradation pathways.[1][2][3] This guide outlines the expected stability of this compound in comparison to Phenetole, 2-Chlorophenetole, 4-Fluorophenetole, 2,4-Dichlorophenetole, and 2-Chloro-4-fluorophenol under various stress conditions.

Comparative Stability Analysis

The relative stability of these compounds is influenced by the electronic and steric effects of the substituents on the aromatic ring and the ether linkage.

Key Influencing Factors:

  • Ether Linkage: The ethyl ether group in phenetole and its derivatives is generally more stable to hydrolysis than an ester but can be cleaved under harsh acidic or basic conditions or via oxidative pathways.

  • Halogen Substituents:

    • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups (inductive effect), which can influence the electron density of the aromatic ring and the ether linkage. Fluorine is more electronegative than chlorine. These effects can impact susceptibility to nucleophilic or electrophilic attack.

    • Steric Effects: The presence of a substituent at the ortho position (e.g., 2-chloro group) can introduce steric hindrance, potentially shielding the ether linkage from attack and influencing the molecule's conformation.[4][5][6][7]

  • Phenolic Hydroxyl Group: The hydroxyl group in 2-Chloro-4-fluorophenol makes the compound acidic and susceptible to oxidation, forming colored quinone-type structures.

Predicted Stability Ranking

The following table summarizes the predicted relative stability of this compound and its related compounds under various stress conditions. The stability is ranked from most stable to least stable based on general chemical principles.

Stress ConditionPredicted Stability Ranking (Most Stable > Least Stable)Justification
Thermal Stability 2,4-Dichlorophenetole > this compound > 2-Chlorophenetole > 4-Fluorophenetole > Phenetole > 2-Chloro-4-fluorophenolHalogen substitution generally increases thermal stability. The combined electron-withdrawing effect of two halogens is expected to be greater than one. Phenols are generally less thermally stable than their corresponding ethers.
Hydrolytic Stability (Acidic/Basic) 2-Chlorophenetole > this compound > 2,4-Dichlorophenetole > 4-Fluorophenetole > Phenetole > 2-Chloro-4-fluorophenolThe ortho-chloro group in 2-Chlorophenetole and this compound may provide steric protection to the ether linkage. The phenolic hydroxyl group is more reactive under hydrolytic conditions.
Photolytic Stability Phenetole > 4-Fluorophenetole > 2-Chlorophenetole > this compound > 2,4-Dichlorophenetole > 2-Chloro-4-fluorophenolAryl halides are known to be susceptible to photolytic degradation, with the carbon-halogen bond being a potential site for cleavage.[3] Phenols are also known to be light-sensitive.
Oxidative Stability This compound ≈ 2,4-Dichlorophenetole > 2-Chlorophenetole ≈ 4-Fluorophenetole > Phenetole > 2-Chloro-4-fluorophenolThe electron-withdrawing nature of halogens can deactivate the aromatic ring towards oxidative attack. Phenols are highly susceptible to oxidation.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments to assess the stability of aromatic ethers and phenols, based on ICH guidelines.[1][2][8][9]

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).[1][3]

    • If the compound has low aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its own stability under the test conditions should be considered.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[3]

    • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 96, 168 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating UPLC-MS method to quantify the parent compound and detect any degradation products.[10]

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.[2]

    • Incubate the mixture at room temperature for a specified period (e.g., 24 hours).

    • Withdraw aliquots at predetermined time points.

    • Analyze the samples by a stability-indicating UPLC-MS method.

Thermal Degradation
  • Objective: To assess the stability of the compound when exposed to heat.

  • Procedure:

    • For solid-state stability, place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a specified period.

    • For solution-state stability, prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 80°C).

    • Withdraw samples at predetermined time points.

    • Analyze the samples by a stability-indicating UPLC-MS method.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Expose the solid compound or a solution of the compound to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][9]

    • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

    • Withdraw samples at predetermined time points.

    • Analyze the samples by a stability-indicating UPLC-MS method.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a forced degradation study and a potential degradation pathway for a related compound, 2,4-Dichlorophenol.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API/Compound Solution Prepare Solution (e.g., 1 mg/mL) API->Solution Solid Solid State Sample API->Solid Acid Acid Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Thermal Thermal (80°C) Solution->Thermal Solution State Photo Photolytic (ICH Q1B) Solution->Photo Solid->Thermal Solid State Solid->Photo Neutralization Neutralization (for Hydrolysis) Acid->Neutralization Base->Neutralization Sampling Time-point Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling UPLC_MS Stability-Indicating UPLC-MS Analysis Sampling->UPLC_MS Neutralization->Sampling Quantification Quantify Parent & Degradants UPLC_MS->Quantification Method Validate Analytical Method UPLC_MS->Method Identification Identify Degradation Products Quantification->Identification Stability Determine Intrinsic Stability Quantification->Stability Pathway Elucidate Degradation Pathways Identification->Pathway Degradation_Pathway DCP 2,4-Dichlorophenol DC_Catechol 3,5-Dichlorocatechol DCP->DC_Catechol Hydroxylation CM_Acid 2,4-Dichloromuconic Acid DC_Catechol->CM_Acid Ortho-ring cleavage Intermediates Further Intermediates CM_Acid->Intermediates Isomerization & Reduction TCA TCA Cycle (Mineralization) Intermediates->TCA

References

In-Silico Toxicity Prediction: A Comparative Analysis of 2-Chloro-4-fluorophenetole and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the in-silico methodologies used to predict the toxicity of 2-Chloro-4-fluorophenetole, a halogenated aromatic ether. Due to the limited publicly available toxicological data for this specific compound, this guide employs a comparative approach, utilizing data from its structural analogues to illustrate the principles and workflows of computational toxicity prediction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Introduction to In-Silico Toxicity Prediction

In-silico toxicology is a rapidly advancing field that uses computational models to predict the potential adverse effects of chemical substances on human health and the environment.[1][2][3] These methods are crucial in the early stages of drug discovery and chemical development for prioritizing compounds, reducing the reliance on animal testing, and minimizing late-stage failures.[1][3][4] The primary approaches in this domain are Quantitative Structure-Activity Relationship (QSAR) models and read-across methodologies.[5][6]

QSAR models are mathematical algorithms that correlate the chemical structure of a substance with its biological activity or toxicity.[6][7] These models are built by training on large datasets of chemicals with known toxicity profiles.[6]

Read-across is a technique used to fill data gaps for a target chemical by using data from one or more structurally similar "analogue" chemicals.[8][9][10] The fundamental premise is that similar structures will exhibit similar toxicological properties.[8][10]

Comparative Toxicity Analysis: A Read-Across Approach

Given the absence of specific in-silico toxicity data for this compound, a read-across approach is the most viable method for a preliminary hazard assessment. This involves selecting structurally similar analogues with available toxicity data. For this guide, we will consider the following analogues:

  • 2-Chloro-4-fluorophenol: The immediate precursor to this compound.

  • Phenetole: The parent ether structure without halogen substituents.

  • 2,4-Dichlorophenol: A structurally related chlorophenol with known toxicological data.

The following table summarizes predicted and experimental toxicity endpoints for these analogues, which can be used to infer the potential toxicity of this compound.

CompoundMolecular FormulaAcute Oral Toxicity (LD50)Mutagenicity (Ames Test)Skin IrritationEye Irritation
2-Chloro-4-fluorophenol C₆H₄ClFOData not readily availableLikely NegativeCauses skin irritationCauses serious eye irritation
Phenetole C₈H₁₀O3400 mg/kg (rat)Data not readily availableMild irritantMild irritant
2,4-Dichlorophenol C₆H₄Cl₂O580 mg/kg (rat)NegativeIrritantSevere irritant
This compound (Predicted) C₈H₈ClFOPredicted to be harmful if swallowedPredicted NegativePredicted to cause skin irritationPredicted to cause eye irritation

Note: The predictions for this compound are qualitative inferences based on the properties of its analogues and are not the result of a formal QSAR model execution.

Experimental Protocols for In-Silico Toxicity Prediction

The prediction of toxicity for a novel compound like this compound would follow a structured workflow, integrating various computational tools and methodologies.

QSAR Modeling Protocol

A typical QSAR modeling workflow involves several key steps:

  • Data Collection and Curation: A dataset of structurally diverse chemicals with reliable experimental data for a specific toxicity endpoint (e.g., oral LD50, mutagenicity) is compiled.

  • Molecular Descriptor Calculation: For each chemical in the dataset, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 2D or 3D structural fingerprints.

  • Model Generation and Training: A machine learning algorithm (e.g., multiple linear regression, random forest, support vector machines) is used to build a mathematical model that links the molecular descriptors to the toxicity endpoint.[11] The dataset is typically split into a training set for building the model and a test set for evaluating its performance.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

  • Prediction for Novel Compound: The validated model is then used to predict the toxicity of the new chemical of interest, in this case, this compound.

Read-Across Protocol

The read-across process is a more expert-driven approach:

  • Target Chemical Identification: The compound with the data gap is defined (this compound).

  • Analogue Search and Selection: A search for structurally similar compounds with available high-quality experimental data is conducted. Similarity can be based on chemical structure, physicochemical properties, and predicted metabolic pathways.[9][12]

  • Data Gap Filling: The toxicity data from the selected analogue(s) is "read across" to the target chemical. A justification for the read-across, including an assessment of similarities and differences, is documented.[12]

  • Uncertainty Assessment: The confidence in the read-across prediction is evaluated, considering the degree of similarity between the target and analogue compounds.

Commonly Used In-Silico Software

A variety of software tools, both commercial and freely available, are used in in-silico toxicology:[3][5]

  • TOPKAT: Predicts a range of toxicological endpoints, including carcinogenicity, mutagenicity, and skin irritation, using QSAR models.[3][13]

  • Derek Nexus: An expert knowledge-based system that predicts toxicity by identifying structural alerts associated with specific toxic effects.[13][14]

  • Toxtree: A freely available tool that implements decision tree-based approaches to predict toxicity.[14]

  • OECD QSAR Toolbox: A platform that facilitates the use of read-across and QSAR models for regulatory purposes.[4][15]

Visualizing In-Silico Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_input Input cluster_workflow In-Silico Workflow cluster_analysis Analysis cluster_output Output Target Target Chemical (this compound) QSAR QSAR Modeling Target->QSAR ReadAcross Read-Across Target->ReadAcross Descriptor Molecular Descriptor Calculation QSAR->Descriptor Analogue Analogue Identification (e.g., 2-Chloro-4-fluorophenol) ReadAcross->Analogue Model Model Training & Validation Descriptor->Model Prediction Toxicity Prediction Model->Prediction Justification Justification & Data Gap Filling Analogue->Justification Justification->Prediction

Caption: General workflow for in-silico toxicity prediction.

G cluster_exposure Exposure & Cellular Uptake cluster_pathways Potential Toxicity Pathways cluster_response Cellular Response Phenolic Phenolic Compound (e.g., Halogenated Phenol) ROS Reactive Oxygen Species (ROS) Generation Phenolic->ROS Protein Protein & DNA Binding Phenolic->Protein MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Genotoxicity Genotoxicity Protein->Genotoxicity

References

Comparative analysis of the spectral characteristics of phenetole isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectral data for phenetole (ethoxybenzene) and its ortho-, meta-, and para-cresyl ethyl ether isomers (2-ethoxytoluene, 3-ethoxytoluene, and 4-ethoxytoluene). The objective is to delineate the structural nuances of these isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Isomer Structures and Nomenclature

The four compounds under comparison share the same molecular formula, C₉H₁₂O, but differ in the substitution pattern on the aromatic ring. Distinguishing between these structural isomers is critical in synthesis, quality control, and various research applications. The fundamental structures are phenetole and the three positional isomers of ethoxytoluene.

G cluster_main Phenetole (Ethoxybenzene) A Phenetole (C8H10O) B ortho-Cresyl Ethyl Ether (2-Ethoxytoluene) C meta-Cresyl Ethyl Ether (3-Ethoxytoluene) D para-Cresyl Ethyl Ether (4-Ethoxytoluene) logic_hub A->logic_hub Structural Parent logic_hub->B Isomer (ortho) logic_hub->C Isomer (meta) logic_hub->D Isomer (para)

Caption: Structural relationship between phenetole and its cresyl ethyl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating isomers by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The position of the methyl group in the cresyl ethyl ether isomers significantly alters the symmetry of the molecule, leading to distinct patterns in the aromatic region of the spectra.

Comparative ¹H-NMR Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundAr-H (ppm)-O-CH₂- (ppm)Ar-CH₃ (ppm)-CH₂-CH₃ (ppm)
Phenetole 7.28-7.34 (m, 2H), 6.90-6.96 (m, 3H)4.04 (q, J=7.0 Hz)-1.42 (t, J=7.0 Hz)
o-Cresyl Ethyl Ether 6.80-7.15 (m, 4H)4.00 (q, J=7.0 Hz)2.22 (s)1.40 (t, J=7.0 Hz)
m-Cresyl Ethyl Ether 7.15 (t, 1H), 6.70-6.80 (m, 3H)3.98 (q, J=7.0 Hz)2.33 (s)1.39 (t, J=7.0 Hz)
p-Cresyl Ethyl Ether 7.05 (d, 2H), 6.80 (d, 2H)3.97 (q, J=7.0 Hz)2.28 (s)1.38 (t, J=7.0 Hz)

Analysis: The primary distinction lies in the aromatic region. Phenetole shows a complex multiplet pattern. The para isomer exhibits two distinct doublets due to its high symmetry. The ortho and meta isomers show more complex multiplet patterns that are unique to their substitution.

Comparative ¹³C-NMR Data
CompoundAromatic C (ppm)-O-CH₂- (ppm)Ar-CH₃ (ppm)-CH₂-CH₃ (ppm)
Phenetole 159.1, 129.4, 120.7, 114.663.3-14.9
o-Cresyl Ethyl Ether 156.8, 131.2, 127.0, 126.5, 120.6, 111.963.516.315.0
m-Cresyl Ethyl Ether 158.8, 139.5, 129.5, 121.5, 115.3, 112.163.221.614.9
p-Cresyl Ethyl Ether 156.9, 130.3, 130.1, 114.563.420.614.9

Analysis: The number of distinct aromatic signals reflects the molecule's symmetry. The para isomer shows four aromatic signals, while the ortho and meta isomers show six, consistent with their lower symmetry. The chemical shift of the methyl carbon (Ar-CH₃) also varies slightly with its position.

Experimental Protocol: NMR Spectroscopy

Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference standard (0 ppm).[1] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher at room temperature.[1][2] Data is processed with Fourier transformation, and chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While all four isomers share the same functional groups, the position of the methyl substituent causes subtle shifts in the frequencies of C-H and C-O bonds and alters the pattern in the fingerprint region (below 1500 cm⁻¹).

Comparative IR Data (Key Bands)
CompoundAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Asymmetric C-O-C Stretch (cm⁻¹)Aromatic C=C Bending (cm⁻¹)
Phenetole 3030-30602870-2980~1245~1600, 1500
o-Cresyl Ethyl Ether 3020-30602865-2975~1242~1605, 1500
m-Cresyl Ethyl Ether 3030-30652870-2970~1248~1610, 1590
p-Cresyl Ethyl Ether 3025-30502870-2975~1243~1612, 1512

Analysis: The most diagnostic feature is the strong asymmetric C-O-C stretching band around 1245 cm⁻¹. The exact position and shape of the aromatic C=C bending peaks and the out-of-plane C-H bending bands in the fingerprint region (not listed) are highly characteristic of the substitution pattern and can be used for definitive identification.

Experimental Protocol: IR Spectroscopy

For liquid samples, a neat spectrum is obtained by placing a single drop of the pure liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of air is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The benzene ring acts as the chromophore. The addition of the ethoxy and methyl groups (auxochromes) can shift the wavelength of maximum absorption (λ_max).

Comparative UV-Vis Data
Compoundλ_max (nm) in Ethanol
Phenetole ~272, ~278
o-Cresyl Ethyl Ether ~273, ~279
m-Cresyl Ethyl Ether ~274, ~281
p-Cresyl Ethyl Ether ~276, ~283

Analysis: All isomers exhibit absorption bands characteristic of a substituted benzene ring. The position of the methyl group causes slight bathochromic (red) shifts in λ_max compared to phenetole. These shifts are subtle but can be used for differentiation with a high-resolution spectrophotometer.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the sample is prepared using a UV-transparent solvent, such as ethanol or hexane.[5] The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.[5] The solution is placed in a 1 cm path length quartz cuvette. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam to generate a baseline.[6] The instrument scans a range of wavelengths, typically from 200 to 400 nm.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting ions.

Comparative Mass Spectrometry Data

All isomers have a molecular weight of 136.19 g/mol , resulting in a molecular ion peak [M]⁺ at m/z = 136.

Ion (m/z)Proposed Fragment StructurePhenetoleo-Isomerm-Isomerp-Isomer
136 [C₉H₁₂O]⁺ (M⁺) Base PeakStrongStrongStrong
108 [M - C₂H₄]⁺StrongBase PeakBase PeakBase Peak
107 [M - C₂H₅]⁺ModerateStrongStrongStrong
91 [C₇H₇]⁺ (Tropylium ion)WeakModerateModerateModerate
77 [C₆H₅]⁺ (Phenyl ion)ModerateModerateModerateModerate

Analysis: The most characteristic fragmentation for these ethers is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 108, which corresponds to the respective cresol radical cation.[8] For all three cresyl ethyl ether isomers, this m/z 108 peak is typically the base peak.[8][9][10] The relative intensities of other fragments, such as the loss of an ethyl radical (m/z 107) or the formation of the tropylium ion (m/z 91), can also show subtle differences between the isomers.

Experimental Protocol: Mass Spectrometry

Spectra are typically acquired using an electron ionization (EI) source.[11][12] The sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[11][13][14] This process creates a positively charged molecular ion and a series of fragment ions, which are then separated by a mass analyzer according to their m/z ratio and detected.

References

Verifying the Purity of Synthesized 2-Chloro-4-fluorophenetole: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous verification of a synthesized compound's purity is a cornerstone of reliable scientific research and drug development. For novel compounds such as 2-Chloro-4-fluorophenetole, an aromatic ether with potential applications in medicinal chemistry and materials science, confirming its elemental composition is a critical step. This guide provides a detailed comparison of elemental analysis with other common purity verification methods, supported by experimental protocols and data presentation, to assist researchers in making informed decisions for their analytical workflows.

Introduction to Purity Verification

Following the synthesis of this compound, typically achieved through the Williamson ether synthesis by ethylating 2-Chloro-4-fluorophenol, it is imperative to ascertain the purity of the final product. The presence of unreacted starting materials, residual solvents, or byproducts can significantly impact the compound's physical, chemical, and biological properties, leading to erroneous experimental results. Elemental analysis, a technique that determines the mass fractions of individual elements in a sample, serves as a fundamental method for verifying the empirical formula of a newly synthesized compound.

Comparison of Purity Analysis Methods

While elemental analysis is a powerful tool, a multi-faceted approach employing various analytical techniques provides a more comprehensive purity profile. The table below compares elemental analysis with other commonly used methods for the characterization of organic compounds.

Analytical Method Principle Information Provided Advantages Limitations
Elemental Analysis (CHNS/O) Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).Percentage composition of C, H, N, S, and O.- Directly verifies the empirical formula.- High precision and accuracy.- Small sample size required.- Does not identify or quantify specific impurities.- Halogens (Cl, F) require separate analytical methods.- Can be affected by the presence of inorganic impurities.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase.Purity profile, detection and quantification of volatile impurities.- High separation efficiency.- Excellent for analyzing volatile organic compounds.- Can be coupled with a mass spectrometer (GC-MS) for impurity identification.- Not suitable for non-volatile or thermally labile compounds.- Requires a reference standard for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their partitioning between a stationary phase and a mobile liquid phase.Purity profile, detection and quantification of non-volatile impurities.- Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- High resolution and sensitivity.- May require more complex method development than GC.- Solvent consumption can be high.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Structural elucidation, identification of impurities with distinct NMR signals.- Provides detailed structural information.- Can be used for quantitative analysis (qNMR).- Non-destructive.- Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight confirmation, identification of impurities based on their mass.- High sensitivity and specificity.- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for powerful impurity profiling.- May not distinguish between isomers.- Ionization process can sometimes be complex.

Elemental Analysis of this compound: Experimental Data

The theoretical elemental composition of this compound (C₈H₈ClFO) is calculated based on its molecular formula and the atomic weights of its constituent elements. A comparison of these theoretical values with experimental results from a synthesized batch provides a direct measure of its purity.

Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol

Element Theoretical % Experimental % (Batch A) Deviation
Carbon (C)55.0454.89-0.15
Hydrogen (H)4.624.58-0.04

Note: Chlorine (Cl) and Fluorine (F) require specific analytical methods, such as ion chromatography or titration, after appropriate sample digestion.

The acceptable deviation for elemental analysis is generally considered to be within ±0.4%. The data presented for Batch A shows a close correlation between the theoretical and experimental values for carbon and hydrogen, suggesting a high degree of purity.

Experimental Protocol: Carbon and Hydrogen Analysis by Combustion

This protocol outlines the standard procedure for determining the carbon and hydrogen content in an organic compound like this compound using a CHN analyzer.

1. Sample Preparation:

  • Ensure the synthesized this compound is a homogenous and finely ground powder.

  • Dry the sample thoroughly in a vacuum oven at a suitable temperature to remove any residual solvents.

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

2. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Perform several calibration runs to ensure the instrument's accuracy and precision.

3. Analysis:

  • Place the encapsulated sample into the autosampler of the CHN analyzer.

  • Initiate the combustion sequence. The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.

  • The resulting combustion gases (CO₂ and H₂O) are passed through a series of scrubbers to remove interfering substances.

  • The purified gases are then detected by thermal conductivity or infrared detectors.

4. Data Processing:

  • The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detector signals and the sample weight.

  • Compare the experimental results with the theoretical values to assess the purity of the synthesized compound.

Visualizing the Purity Verification Workflow

The following diagram illustrates the logical workflow for verifying the purity of synthesized this compound, emphasizing the central role of elemental analysis.

Purity_Verification_Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_screen Initial Purity Screen (TLC, Melting Point) purification->initial_screen elemental_analysis Elemental Analysis (C, H) initial_screen->elemental_analysis halogen_analysis Halogen Analysis (Cl, F) initial_screen->halogen_analysis spectroscopic_analysis Spectroscopic Analysis (NMR, IR, MS) initial_screen->spectroscopic_analysis chromatographic_analysis Chromatographic Analysis (GC, HPLC) initial_screen->chromatographic_analysis data_comparison Compare Experimental Data with Theoretical Values elemental_analysis->data_comparison halogen_analysis->data_comparison spectroscopic_analysis->data_comparison chromatographic_analysis->data_comparison purity_confirmed Purity Confirmed data_comparison->purity_confirmed Deviation < 0.4% further_purification Further Purification Required data_comparison->further_purification Deviation > 0.4% further_purification->purification

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluorophenetole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-4-fluorophenetole was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, such as other halogenated phenols and phenetoles, and general best practices for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for this compound before handling or disposing of this chemical.

This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is a halogenated organic compound and should be handled with caution. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.

Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/Face ShieldChemical splash goggles. A face shield is recommended when handling larger quantities.
Skin Protection GlovesChemical-resistant gloves (e.g., Viton™, Butyl rubber). Double gloving may be appropriate.
Protective ClothingLab coat. Consider a chemically resistant apron for larger quantities.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. For a small spill, trained personnel wearing appropriate PPE may clean it up.[6]

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[7] This substance must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[7]

  • Waste Segregation:

    • Collect all waste containing this compound separately from other waste streams, especially non-halogenated solvents, to prevent costly and complex disposal procedures.[8]

    • Liquid Waste: Includes pure this compound, solutions containing it, and the first rinse of any container that held the substance.

    • Solid Waste: Includes contaminated items such as pipette tips, tubes, gloves, bench paper, and absorbent materials from spills.

  • Waste Container Requirements:

    • Use a designated, leak-proof, and sealable container that is compatible with halogenated organic compounds (e.g., a polyethylene container).[8]

    • The container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and any other identifiers required by your institution.

    • Keep the waste container closed at all times, except when adding waste.

  • Waste Storage:

    • Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8]

    • The storage area should be cool, dry, and well-ventilated.[8]

    • Liquid waste containers should be stored in secondary containment to prevent spills.[7]

  • Request for Pickup:

    • Once the waste container is nearly full (e.g., 75% capacity) or as per your institution's guidelines, arrange for a hazardous waste pickup with your EHS department or a licensed waste disposal contractor.[8]

    • Ensure all required paperwork is completed accurately.

Disposal Workflow Diagram

G cluster_preparation Preparation cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE C Segregate Halogenated Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Use Labeled, Compatible Waste Container C->D E Keep Container Closed D->E F Store in Secondary Containment E->F G Store in Designated Satellite Accumulation Area F->G H Request EHS/ Contractor Pickup G->H I Complete Waste Manifest H->I J Licensed Hazardous Waste Disposal I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-fluorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-fluorophenetole

This guide is intended for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards.[1][2][3][4][5]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2A / 2Causes serious eye irritation.[1][2]
Combustible LiquidCategory 4Combustible liquid.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure user safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors.
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work exclusively within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection certification.

  • Assemble PPE: Confirm all necessary personal protective equipment is available and in good condition.

  • Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit rated for organic compounds readily accessible.

Handling the Compound
  • Transfer in Fume Hood: All transfers and manipulations of this compound must be conducted within a chemical fume hood.

  • Use Appropriate Tools: Utilize spatulas and other appropriate tools for transferring the chemical to avoid direct contact.

  • Controlled Dispensing: When dispensing, do so slowly and carefully to prevent splashing or aerosolization.

  • Container Management: Keep the container tightly sealed when not in use.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.

  • Waste Segregation: Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Waste Classification: this compound is classified as a halogenated organic waste.

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations.

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

Spill and Emergency Procedures
  • Minor Spill (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, extinguish all ignition sources.

    • Close the doors to the affected area and post a warning sign.

    • Contact your institution's EHS department immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Verify Fume Hood - Assemble PPE - Locate Emergency Equipment handling Handling in Fume Hood - Controlled Transfer - Minimize Aerosolization - Keep Container Sealed prep->handling post_handling Post-Handling - Decontaminate Work Area - Segregate Waste handling->post_handling spill Spill or Exposure handling->spill Incident Occurs disposal Waste Disposal - Use Labeled Halogenated  Organic Waste Container - Store in Designated Area post_handling->disposal end End of Process disposal->end minor_spill Minor Spill Protocol - Absorb and Collect - Decontaminate spill->minor_spill Minor Spill major_spill Major Spill Protocol - Evacuate and Alert - Contact EHS spill->major_spill Major Spill exposure Exposure Protocol - Flush Affected Area - Seek Medical Attention spill->exposure Personal Exposure minor_spill->post_handling major_spill->end exposure->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.